Benzyl 3-phenylpropanoate
Description
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Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
benzyl 3-phenylpropanoate |
InChI |
InChI=1S/C16H16O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
IGUMLGLEYCGKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) 3-phenylpropanoate, a valuable ester in organic synthesis. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis is rooted in classical esterification reactions, with modern advancements offering more efficient and specific methodologies. This document details various synthetic approaches, providing experimental protocols and quantitative data to support researchers in their laboratory work.
Introduction
Benzyl 3-phenylpropanoate is an ester formed from benzyl alcohol and 3-phenylpropanoic acid. Its structure combines a benzyl protecting group with a phenylpropanoate moiety, making it a useful intermediate in the synthesis of more complex molecules. The primary methods for its synthesis involve the formation of an ester linkage, which can be achieved through several established chemical reactions. This guide will explore some of these key synthetic routes.
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into direct esterification methods and catalyzed coupling reactions.
Fischer-Speier Esterification
A traditional and straightforward method for synthesizing esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.
Experimental Protocol: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)propanoate (as an illustrative example)
While this protocol is for a closely related compound, the principles are directly applicable to the synthesis of this compound by substituting methanol (B129727) with benzyl alcohol and 3-(3-(benzyloxy)phenyl)propanoic acid with 3-phenylpropanoic acid.
-
Materials:
-
3-phenylpropanoic acid (1.0 eq)
-
Benzyl alcohol (large excess)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)
-
Anhydrous solvent (e.g., toluene (B28343) or the excess alcohol itself)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve 3-phenylpropanoic acid (1.0 eq) in a large excess of benzyl alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and remove the excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
-
Quantitative Data for Fischer-Speier Esterification (Illustrative)
| Parameter | Value | Reference |
| Reactant 1 | 3-phenylpropanoic acid (1.0 eq) | [1] |
| Reactant 2 | Benzyl alcohol (excess) | |
| Catalyst | Concentrated H₂SO₄ (catalytic) | [1] |
| Reaction Time | 4-6 hours | [1] |
| Temperature | Reflux | [1] |
Copper-Catalyzed Esterification
Modern synthetic methods often employ metal catalysts to achieve higher yields and milder reaction conditions. A copper(I)-catalyzed coupling of benzyl halides with carboxylic acids provides an efficient route to benzyl esters.[2][3]
Experimental Protocol: Synthesis of this compound via Copper(I)-Catalyzed Coupling
This is a general procedure adapted from the synthesis of benzyl 3-phenylpropiolates.[3]
-
Materials:
-
Benzyl halide (e.g., benzyl bromide or benzyl chloride) (0.4 mmol)
-
3-phenylpropanoic acid (0.6 mmol)
-
Cesium carbonate (Cs₂CO₃) (2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Acetonitrile (B52724) (CH₃CN) (2 mL)
-
-
Procedure:
-
In a reaction tube, combine the benzyl halide (0.4 mmol), 3-phenylpropanoic acid (0.6 mmol), Cs₂CO₃ (2 equiv), and CuI (10 mol%).
-
Add acetonitrile (2 mL) to the mixture.
-
Stir the reaction mixture in air at 60°C for 24 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, the product can be isolated using standard workup and purification techniques such as extraction and column chromatography.
-
Quantitative Data for Copper-Catalyzed Esterification
| Parameter | Value | Reference |
| Reactant 1 | Benzyl halide (0.4 mmol) | [3] |
| Reactant 2 | 3-phenylpropanoic acid (0.6 mmol) | [3] |
| Base | Cs₂CO₃ (2 equiv) | [3] |
| Catalyst | CuI (10 mol%) | [3] |
| Solvent | CH₃CN (2 mL) | [3] |
| Reaction Time | 24 hours | [3] |
| Temperature | 60°C | [3] |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows described above.
Caption: Fischer-Speier Esterification Workflow.
Caption: Copper-Catalyzed Esterification Workflow.
Conclusion
The synthesis of this compound can be accomplished through various methods, from the classic Fischer-Speier esterification to more contemporary copper-catalyzed coupling reactions. The choice of method will depend on factors such as substrate compatibility, desired yield, and available laboratory resources. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling them to select and implement the most suitable synthetic strategy for their specific needs.
References
Theoretical Properties of Benzyl 3-phenylpropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of Benzyl (B1604629) 3-phenylpropanoate (CAS No. 22767-96-0), an ester of benzyl alcohol and 3-phenylpropanoic acid. This document consolidates key physicochemical data, predicted spectroscopic characteristics, and potential biological and toxicological profiles based on structure-activity relationships. Detailed hypothetical protocols for its synthesis via Fischer-Speier esterification and subsequent purification by column chromatography and recrystallization are provided to support researchers in its practical application. The information is intended to serve as a foundational resource for professionals in drug development and chemical research.
Introduction
Benzyl 3-phenylpropanoate is an aromatic ester that combines the structural features of 3-phenylpropanoic acid and benzyl alcohol. While not extensively studied, its constituent moieties are of significant interest in various scientific domains. 3-Phenylpropanoic acid, a naturally occurring compound, has demonstrated antimicrobial and antifungal properties.[1] Benzyl esters are widely used as fragrance ingredients and have been subject to toxicological reviews.[2] Understanding the theoretical properties of this compound is crucial for exploring its potential applications in medicinal chemistry, materials science, and as a fragrance component. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | Benzyl hydrocinnamate, 3-Phenylpropanoic acid benzyl ester | [3] |
| CAS Number | 22767-96-0 | [4] |
| Molecular Formula | C₁₆H₁₆O₂ | [3] |
| Molecular Weight | 240.30 g/mol | [3] |
| Boiling Point | 351.7 °C at 760 mmHg | [4] |
| Density | 1.095 g/cm³ | [4] |
| Flash Point | 140.6 °C | [4] |
| Refractive Index | 1.563 | [4] |
| LogP (Predicted) | 4.01 | [4] |
| Polar Surface Area (PSA) | 26.30 Ų | [4] |
| Vapor Pressure | 4.04E-05 mmHg at 25°C | [4] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (benzyl and phenyl rings) |
| ~ 5.10 | Singlet | 2H | Benzylic methylene (B1212753) protons (-O-CH₂-Ph) |
| ~ 2.95 | Triplet | 2H | Methylene protons adjacent to the phenyl ring (-CH₂-Ph) |
| ~ 2.65 | Triplet | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-C=O) |
13C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show the following key resonances:[3]
| Chemical Shift (ppm) | Assignment |
| ~ 173 | Carbonyl carbon (C=O) |
| ~ 127 - 141 | Aromatic carbons |
| ~ 66 | Benzylic methylene carbon (-O-CH₂) |
| ~ 36 | Methylene carbon adjacent to the carbonyl group (-CH₂-C=O) |
| ~ 31 | Methylene carbon adjacent to the phenyl ring (-CH₂-Ph) |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 240. Key fragmentation patterns would likely involve:[3]
-
Loss of the benzyl group (C₇H₇•): leading to a fragment at m/z = 149 (C₉H₉O₂⁺).
-
Formation of the tropylium (B1234903) cation (C₇H₇⁺): a common fragment from benzyl-containing compounds, appearing at m/z = 91.
-
Loss of the benzyloxy group (C₇H₇O•): resulting in a fragment at m/z = 133 (C₉H₉O⁺).
-
McLafferty rearrangement: potentially leading to a fragment at m/z = 104 (styrene).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display the following characteristic absorption bands:[3]
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3030 | Aromatic C-H stretch |
| ~ 2950 - 2850 | Aliphatic C-H stretch |
| ~ 1735 | C=O (ester) stretch |
| ~ 1250 - 1150 | C-O (ester) stretch |
| ~ 1600, 1495, 1450 | Aromatic C=C bending |
Experimental Protocols
The following sections provide detailed hypothetical methodologies for the synthesis and purification of this compound.
Synthesis via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 3-phenylpropanoic acid and benzyl alcohol using an acid catalyst.[5][6][7]
Materials:
-
3-Phenylpropanoic acid
-
Benzyl alcohol (in excess, can also act as a solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using toluene)
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanoic acid (1.0 eq) in an excess of benzyl alcohol (e.g., 3-5 eq). Alternatively, use a stoichiometric amount of benzyl alcohol and toluene as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq) to the mixture.
-
If using toluene, attach a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If toluene was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocols
The crude product can be purified using column chromatography followed by recrystallization.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The polarity of the eluent can be gradually increased (e.g., to 90:10, 85:15) to facilitate the elution of the product.[8]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
If the purified product from column chromatography is an oil that can solidify, or if further purification is needed, recrystallization can be performed.[9][10]
Materials:
-
Purified this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Transfer the purified product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Predicted Biological Activity and Toxicological Profile
There is a lack of direct experimental data on the biological activity and toxicology of this compound. However, a predictive assessment can be made by considering its constituent parts and related structures (read-across approach).
Potential Bioactivity
The 3-phenylpropanoic acid moiety is a known phenylpropanoid. Phenylpropanoids, in general, exhibit a range of biological activities, including antimicrobial and antifungal properties.[11][12][13][14][15] Studies on 3-phenylpropionic acid have shown it to possess antifungal and antibacterial activity against various strains.[1] It is plausible that this compound may retain some of this antimicrobial activity, although esterification could modulate its potency and spectrum of action.
Toxicological Considerations
Benzyl esters, including benzyl acetate and benzyl benzoate (B1203000), have been reviewed for their safety as fragrance ingredients.[16][17][18] These compounds are generally metabolized via hydrolysis to benzyl alcohol and the corresponding carboxylic acid. Benzyl alcohol is then oxidized to benzoic acid, which is conjugated and excreted.
-
Acute Toxicity: Based on related benzyl esters, this compound is expected to have low acute oral toxicity.
-
Skin Irritation and Sensitization: Some benzyl esters have been shown to be mild skin irritants or sensitizers in sensitive individuals.[2]
-
Genotoxicity: Benzyl esters like benzyl benzoate have not shown evidence of genotoxicity.[17]
-
Repeated Dose Toxicity: Studies on benzyl acetate have established No-Observed-Adverse-Effect Levels (NOAELs) in animal models.[16]
A comprehensive toxicological assessment of this compound would require specific experimental studies. However, based on the available data for structurally related compounds, it is not expected to pose a significant toxicological risk under normal handling and use conditions.
Conclusion
This technical guide provides a theoretical and practical foundation for the study of this compound. The compiled physicochemical data, predicted spectroscopic features, and detailed experimental protocols offer a valuable resource for researchers. While direct biological and toxicological data are limited, a read-across assessment suggests potential antimicrobial properties and a low toxicological profile. Further experimental validation of these theoretical properties is warranted to fully elucidate the potential applications of this compound in various fields of chemical and pharmaceutical science.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 14. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
Quantum Chemical Blueprint for Benzyl 3-Phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive quantum chemical analysis of Benzyl (B1604629) 3-phenylpropanoate, a significant ester in the fragrance and pharmaceutical industries. Utilizing Density Functional Theory (DFT), this document details the proposed computational protocols to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. The methodologies described herein are based on established computational practices for organic esters and related derivatives, providing a robust framework for in-silico investigation. All computational data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes detailed workflow diagrams generated using Graphviz to visualize the computational and analytical processes, ensuring reproducibility and accessibility for researchers in drug development and materials science.
Introduction
Benzyl 3-phenylpropanoate is an aromatic ester valued for its pleasant fragrance and potential applications as a precursor in pharmaceutical synthesis. A thorough understanding of its molecular properties at the quantum level is crucial for predicting its reactivity, stability, and interactions with biological systems. Quantum chemical calculations offer a powerful, non-experimental approach to gain insights into these properties, thereby accelerating research and development efforts.
This guide provides a standardized protocol for the quantum chemical characterization of this compound. The proposed study focuses on determining its optimized molecular geometry, vibrational frequencies, electronic properties, and key reactivity descriptors. The methodologies are drawn from computational studies on similar ester compounds and benzyl derivatives, ensuring a relevant and scientifically sound approach.[1][2][3][4]
Proposed Computational Methodology
The quantum chemical calculations for this compound will be performed using Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.[2][3][5]
Software and Theoretical Level
All calculations will be conducted using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical model will be based on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4][6] This functional is well-regarded for its balance of accuracy and computational efficiency in describing the electronic structure of organic compounds. A Pople-style basis set, specifically 6-311++G(d,p), will be employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electronic properties.
Geometry Optimization
The initial 3D structure of this compound will be constructed using standard bond lengths and angles. A full geometry optimization will then be performed in the gas phase without any symmetry constraints. This process will locate the minimum energy conformation of the molecule on the potential energy surface. The convergence criteria for the optimization will be set to the software's default "tight" or "very tight" settings to ensure a precise final geometry.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation.
Electronic Property Calculations
Several key electronic properties will be calculated from the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[3][7]
-
Mulliken Atomic Charges: The distribution of electron density across the molecule will be analyzed by calculating the Mulliken atomic charges. This provides insight into the electrostatic potential and reactive sites.
-
Dipole Moment: The total dipole moment of the molecule will be calculated to understand its overall polarity.
Predicted Data and Analysis
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on this compound. These values are representative of what would be expected for a molecule of this type based on literature for similar compounds.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| O-CH₂ (benzyl) | 1.45 Å | |
| Bond Angle | O=C-O | 124.0° |
| C-O-CH₂ | 116.0° | |
| Dihedral Angle | C-C-C=O | ~180° (trans) |
Table 2: Key Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | ~1735 |
| C-O Stretch (ester) | ~1250 |
| Aromatic C-H Stretch | ~3050-3100 |
| Aliphatic C-H Stretch | ~2900-3000 |
Table 3: Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Total Dipole Moment | 1.9 D |
| Total Energy | -768.5 Hartree |
Table 4: Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |
| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | 2.34 eV |
Visualizations
The following diagrams illustrate the logical workflow of the proposed computational study and the relationships between the calculated properties.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Interrelationship of calculated molecular properties from the optimized geometry.
Conclusion
This technical guide provides a robust and detailed framework for the quantum chemical investigation of this compound. By following the outlined DFT-based protocols, researchers can obtain valuable insights into the molecule's structural, electronic, and reactive properties. The presented data tables and workflow diagrams serve as a practical resource for planning and executing such computational studies. The in-silico data generated through this approach will be instrumental in guiding future experimental work, including the design of novel derivatives with enhanced properties for applications in the pharmaceutical and fragrance industries.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Insights into the Esterification of Palmitic Acid with Methanol in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. researchgate.net [researchgate.net]
Characterization and Spectroscopic Analysis of Benzyl 3-phenylpropanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 3-phenylpropanoate (CAS No. 22767-96-0) is an ester with the molecular formula C16H16O2.[1][2][3] It is also known by synonyms such as benzyl hydrocinnamate and benzenepropanoic acid, phenylmethyl ester.[1][4][5] This document provides a comprehensive guide to its initial characterization, including its physicochemical properties and detailed spectroscopic data. Furthermore, it outlines the experimental protocols for its synthesis and analysis, offering valuable insights for its application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of Benzyl 3-phenylpropanoate are summarized in the table below, providing a quantitative basis for its handling and application.
| Property | Value | Reference |
| Molecular Formula | C16H16O2 | [1][5][6] |
| Molecular Weight | 240.30 g/mol | [1][4][5] |
| Boiling Point | 351.7 °C at 760 mmHg | [1][6] |
| Density | 1.095 g/cm³ | [1][6] |
| Flash Point | 140.6 °C | [1][6] |
| Refractive Index | 1.563 | [1][6] |
| Vapor Pressure | 4.04E-05 mmHg at 25°C | [1][6] |
| XLogP3-AA | 3.5 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following sections detail its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR spectra for this compound are not widely published in detail, expected chemical shifts can be inferred from its structure.[7]
Expected ¹H NMR Signals:
-
Aromatic protons (phenyl and benzyl rings): ~7.20-7.45 ppm (m)
-
Benzylic methylene (B1212753) protons (-CH₂-): ~5.05 ppm (s)
-
Propanoate methylene protons (-CH₂CH₂COO-): ~2.95 ppm (t) and ~2.65 ppm (t)
Expected ¹³C NMR Signals:
-
Carbonyl carbon (-COO-): ~170-180 ppm
-
Aromatic carbons: ~110-160 ppm
-
Benzylic methylene carbon (-CH₂-): ~70 ppm
-
Propanoate methylene carbons (-CH₂CH₂-): ~30-36 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.[5]
Expected IR Absorption Bands:
-
C=O stretch (ester): ~1730 cm⁻¹
-
C-O stretch (ester): ~1250 cm⁻¹
-
Aromatic C-H bend: ~740 and 695 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry data is available for this compound, providing information about its molecular weight and fragmentation pattern.[5] The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z 240, corresponding to its molecular weight.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol in the presence of an acid catalyst.
Materials:
-
3-Phenylpropanoic acid (hydrocinnamic acid)[8]
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-phenylpropanoic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Another potential synthetic route is the copper(I)-catalyzed esterification of 3-phenylpropanoic acid with a benzyl halide.[9]
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy:
-
For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC will separate the components of the sample, and the MS will provide mass spectra for each component as it elutes from the GC column.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
References
- 1. lookchem.com [lookchem.com]
- 2. Plant Compound: this compound | C16H16O2) [pherobase.com]
- 3. This compound | 22767-96-0 [chemicalbook.com]
- 4. scent.vn [scent.vn]
- 5. This compound | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Benzyl 3-phenylpropanoate (CAS 22767-96-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characteristics of Benzyl (B1604629) 3-phenylpropanoate. The information is intended to support research, development, and application activities involving this compound.
Physicochemical Properties
Benzyl 3-phenylpropanoate is an ester with a molecular formula of C₁₆H₁₆O₂.[1][2][3] It is also known by several synonyms, including Benzyl hydrocinnamate, 3-Phenylpropanoic acid benzyl ester, and Benzenepropanoic acid, phenylmethyl ester.[2][4]
Quantitative Data Summary
The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |
| Molecular Weight | 240.30 g/mol | [1][2][4] |
| Boiling Point | 351.7 °C at 760 mmHg | [1][2][3] |
| Melting Point | Not available | [5] |
| Density | 1.095 g/cm³ | [1][2][3] |
| Flash Point | 140.6 °C | [1][2][3] |
| Refractive Index | 1.563 | [1][2][3] |
| Vapor Pressure | 4.04 x 10⁻⁵ mmHg at 25°C | [1][2] |
| LogP (Predicted) | 4.01 | [1][2] |
| Solubility | No quantitative data available. Expected to be soluble in organic solvents like methanol (B129727) and chloroform. | [6] |
Synthesis
The primary method for the synthesis of this compound is the esterification of 3-phenylpropanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol describes a general method for the synthesis of this compound based on the Fischer esterification of 3-phenylpropanoic acid and benzyl alcohol.
Materials:
-
3-Phenylpropanoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-phenylpropanoic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in anhydrous toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete. This typically takes several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl 3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 3-phenylpropanoate, also known as benzyl hydrocinnamate, is an aromatic ester with the chemical formula C₁₆H₁₆O₂.[1][2][3][4] It is a compound of interest in various scientific fields, including organic synthesis, fragrance chemistry, and potentially as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 3-phenylpropanoate, detailed experimental protocols for its characterization and synthesis, and a discussion of its potential biological relevance based on related compounds.
Physical Properties
This compound is a colorless liquid under standard conditions. Its physical properties are summarized in the table below, compiled from various sources. It is important to note that some values are estimated and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 240.30 g/mol | [1] |
| Boiling Point | 351.7 °C at 760 mmHg325 °C (estimate) | [2][5][6] |
| Density | 1.095 g/cm³1.090 g/cm³ | [2][5][6] |
| Refractive Index | 1.5631.6290 (estimate) | [2][5][6] |
| Flash Point | 140.6 °C | [2][5] |
| Vapor Pressure | 4.04E-05 mmHg at 25°C | [2] |
| LogP (Predicted) | 4.01 | [2] |
| Solubility | Soluble in ethanol. | [7] |
| Appearance | Colorless liquid | Inferred from properties |
| Melting Point | Not available |
Chemical Properties and Reactions
This compound exhibits the typical reactivity of an ester. The key chemical reactions include its synthesis from 3-phenylpropanoic acid and benzyl alcohol, and its hydrolysis back to these starting materials.
Synthesis via Fischer-Speier Esterification
A common method for the synthesis of this compound is the Fischer-Speier esterification of 3-phenylpropanoic acid with benzyl alcohol in the presence of an acid catalyst.
Caption: Fischer-Speier esterification of this compound.
Hydrolysis (Saponification)
The ester linkage in this compound can be cleaved through hydrolysis, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and the corresponding alcohol.
Caption: Saponification of this compound.
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons, benzylic protons, and methylene (B1212753) protons of the propanoate chain would be expected. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, benzylic carbon, and aliphatic carbons are characteristic. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is a key feature. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Note: While specific spectral data is available on databases like PubChem, detailed assignments require experimental verification.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from 3-phenylpropanoic acid and benzyl alcohol.
Materials:
-
3-phenylpropanoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-phenylpropanoic acid and an excess of benzyl alcohol.
-
Add a suitable solvent such as toluene and a catalytic amount of concentrated sulfuric acid.
-
Assemble a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point (for solid derivatives or impurities)
Objective: To determine the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting range.
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, methanol, diethyl ether, acetone, toluene, hexane)
Procedure:
-
Add a small, measured amount of this compound to a test tube.
-
Add a small volume of the solvent to be tested.
-
Agitate the mixture and observe if the solute dissolves completely.
-
If it dissolves, continue adding the solute until saturation is reached to determine the approximate solubility.
-
If it does not dissolve, the compound is considered insoluble in that solvent under the tested conditions.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of this compound. However, studies on related compounds can provide some insights into its potential biological relevance.
-
Metabolism of Benzyl Esters: The metabolism of benzyl esters, such as benzyl acetate (B1210297), is known to involve rapid hydrolysis to benzyl alcohol and the corresponding carboxylic acid.[8][9] Benzyl alcohol is then further metabolized. It is plausible that this compound follows a similar metabolic pathway in vivo.
-
Antimicrobial and Antifungal Activity: Some benzyl derivatives have shown antibacterial and antifungal properties.[10][11] For instance, certain benzyl bromides exhibit activity against Gram-positive bacteria and fungi.[10][11] While this does not directly implicate this compound, it suggests that the benzyl moiety can be a pharmacophore for antimicrobial activity.
-
Cytotoxicity: Studies on benzaldehydes and benzyl alcohols have shown varying levels of cytotoxicity against different cancer cell lines.[12] The cytotoxic potential of this compound has not been explicitly reported and would require experimental investigation.
Signaling Pathways: No specific signaling pathways involving this compound have been identified in the reviewed literature. Research in this area is needed to elucidate any potential interactions with cellular signaling cascades.
Safety Information
Detailed safety information for this compound is not widely available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses) should be worn. For specific handling and disposal procedures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound based on available data. While fundamental characteristics have been outlined, there are clear gaps in the experimental data, particularly concerning its melting point and specific biological activities. The provided experimental protocols offer a foundation for further investigation into this compound. Future research should focus on a more detailed characterization of its physicochemical properties, a thorough evaluation of its biological effects, and an exploration of its potential applications in medicinal chemistry and other scientific disciplines.
References
- 1. This compound | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzenepropanoic acid, phenylmethyl ester (CAS 22767-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Plant Compound: this compound | C16H16O2) [pherobase.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 22767-96-0 [chemicalbook.com]
- 7. scent.vn [scent.vn]
- 8. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of Benzyl 3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of benzyl (B1604629) 3-phenylpropanoate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental and computational protocols necessary to study this molecule and similar chemical entities.
Molecular Identity and Physicochemical Properties
Benzyl 3-phenylpropanoate, also known as benzyl hydrocinnamate, is an ester with the molecular formula C₁₆H₁₆O₂.[1][2] Its fundamental properties are summarized in the table below, providing a critical baseline for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 22767-96-0 | [2] |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |
| Molecular Weight | 240.30 g/mol | [1] |
| Boiling Point | 351.7 °C at 760 mmHg | [2][3] |
| Density | 1.095 g/cm³ | [2][3] |
| Refractive Index | 1.563 | [2][3] |
Molecular Structure and Conformation
The molecular structure of this compound comprises a benzyl group ester-linked to a 3-phenylpropanoic acid moiety. This structure inherently possesses significant conformational flexibility due to the presence of several rotatable single bonds. The key dihedral angles that dictate the overall conformation are:
-
Torsion around the C-O ester bond: Influences the orientation of the benzyl group relative to the carbonyl plane.
-
Torsion in the ethyl chain: Determines the spatial relationship between the two phenyl rings.
-
Torsion of the phenyl rings: Rotation of the phenyl groups around their respective bonds to the rest of the molecule.
The interplay of these rotations, governed by steric hindrance and electronic effects, results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.
Experimental Protocols for Structural and Conformational Analysis
A multi-faceted approach combining synthesis, single-crystal X-ray diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for a thorough understanding of the molecular structure and conformation of this compound.
A common method for the synthesis of this compound is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol, or the reaction of a 3-phenylpropanoic acid salt with a benzyl halide. A general protocol for the latter is provided below.
Protocol: Synthesis via Williamson Ether Synthesis-like Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 equivalent) in a suitable solvent such as anhydrous acetone (B3395972) or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution and stir the suspension at room temperature for 30 minutes to form the carboxylate salt.
-
Benzyl Halide Addition: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[4]
Single-crystal X-ray diffraction provides the most definitive determination of the solid-state molecular structure and conformation.
Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). Filter the solution into a clean vial, cover loosely, and allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility and promoting crystallization.
-
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.
While X-ray crystallography reveals the solid-state conformation, NMR spectroscopy is a powerful tool for studying the conformational dynamics in solution. Two-dimensional NMR techniques like NOESY and ROESY are particularly informative.
Protocol: NOESY/ROESY for Conformational Analysis
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.5-0.7 mL). The sample should be free of paramagnetic impurities.
-
¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to assign the chemical shifts of all protons.
-
NOESY/ROESY Experiment:
-
Experiment Selection: For a molecule of this size (MW ≈ 240 g/mol ), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is generally suitable. For molecules in the intermediate molecular weight range where the NOE may be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred as the ROE is always positive.
-
Parameter Optimization: The key parameter is the mixing time. For small molecules, a longer mixing time (e.g., 500-1000 ms) is typically required for the NOE to build up. A series of experiments with varying mixing times can be performed to observe the build-up of cross-peaks.
-
-
Data Analysis:
-
Process the 2D spectrum to obtain a plot of ¹H chemical shifts against each other.
-
Identify cross-peaks between protons that are close in space (typically < 5 Å). The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
By analyzing the pattern of NOE/ROE cross-peaks, through-space proximities can be established, providing constraints for building a model of the predominant solution-state conformation.
-
Computational Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface and identifying stable conformers.
Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Generate an initial 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles.
-
Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its energy using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). A continuum solvation model (e.g., PCM) can be included to simulate the solvent environment.
-
Frequency Calculation: For the optimized low-energy structures, perform frequency calculations to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis of Results: The relative energies of the stable conformers indicate their populations at a given temperature. The geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers provide a detailed picture of the preferred molecular shapes.
By integrating these experimental and computational approaches, a comprehensive understanding of the molecular structure and conformational preferences of this compound can be achieved, providing a solid foundation for its application in research and development.
References
Technical Guide: Predicted Spectroscopic Data for Benzyl 3-phenylpropanoate
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Benzyl (B1604629) 3-phenylpropanoate (C₁₆H₁₆O₂).[1][2][3] The presented data, including ¹H NMR, ¹³C NMR, and mass fragmentation patterns, are computationally derived based on established principles of spectroscopic analysis. This guide serves as a reference for the identification and characterization of Benzyl 3-phenylpropanoate in research and development settings.
Introduction
This compound is an ester with the molecular formula C₁₆H₁₆O₂ and a molecular weight of approximately 240.30 g/mol .[1][2] Accurate spectroscopic data is fundamental for the verification of molecular structure and purity, which is a critical step in chemical synthesis, drug discovery, and materials science. This whitepaper outlines the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data to aid in the structural elucidation of this compound.
Chemical Structure:
Structure of this compound
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. The predictions are based on established chemical shift values and fragmentation mechanisms.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the two phenyl rings and the aliphatic chain connecting them. The protons of the two phenyl groups are expected to appear in the aromatic region, while the three methylene (B1212753) groups will appear in the aliphatic region.[4][5][6]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-a | ~ 7.35 | Multiplet | 5H | - | C₆H₅ -CH₂-O- |
| H-b | ~ 7.25 | Multiplet | 5H | - | C₆H₅ -CH₂-CH₂- |
| H-c | ~ 5.10 | Singlet | 2H | - | -O-CH₂ -Ph |
| H-d | ~ 2.95 | Triplet | 2H | ~ 7-8 | Ph-CH₂ -CH₂- |
| H-e | ~ 2.65 | Triplet | 2H | ~ 7-8 | -CH₂-CH₂ -C=O |
Rationale:
-
Aromatic Protons (H-a, H-b): The ten protons on the two benzene (B151609) rings are expected to resonate in the typical aromatic region of 7.2-7.4 ppm.[4] Due to similar electronic environments, these may appear as a complex multiplet.
-
Benzylic Protons (H-c): The methylene protons adjacent to the ester oxygen and a phenyl group are deshielded and expected to appear as a singlet around 5.10 ppm.
-
Aliphatic Protons (H-d, H-e): The two methylene groups of the propanoate chain form an ethyl-like system. The protons at H-d, adjacent to the phenyl group, are predicted around 2.95 ppm, while the H-e protons, adjacent to the carbonyl group, are slightly more shielded and predicted around 2.65 ppm. Both are expected to appear as triplets due to coupling with each other.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show signals for all 16 carbon atoms, though some aromatic carbons may overlap.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~ 173 | C =O |
| C-2 | ~ 141 | Ar C (ipso, propanoate) |
| C-3 | ~ 136 | Ar C (ipso, benzyl) |
| C-4 | ~ 128.5 | Ar C -H |
| C-5 | ~ 128.3 | Ar C -H |
| C-6 | ~ 126 | Ar C -H |
| C-7 | ~ 66 | -O-C H₂-Ph |
| C-8 | ~ 36 | -C H₂-C=O |
| C-9 | ~ 31 | Ph-C H₂- |
Rationale:
-
Carbonyl Carbon (C-1): The ester carbonyl carbon is expected to be the most downfield signal, typically in the 170-185 ppm range.[7]
-
Aromatic Carbons (C-2 to C-6): The carbons of the two phenyl rings will appear in the 125-150 ppm region.[7] The ipso carbons (C-2, C-3), attached to the rest of the molecule, will have distinct shifts from the protonated aromatic carbons.
-
Benzylic and Aliphatic Carbons (C-7 to C-9): The benzylic carbon attached to the oxygen (C-7) is deshielded and predicted to be around 66 ppm.[7] The two aliphatic carbons of the propanoate chain (C-8, C-9) are expected in the 30-40 ppm range.[8]
Predicted Mass Spectrometry (EI)
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions. The molecular formula C₁₆H₁₆O₂ gives a nominal molecular weight of 240 u.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Relative Abundance | Ion Assignment | Fragmentation Pathway |
| 240 | Low | [C₁₆H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | Moderate | [C₉H₉O]⁺ | Loss of benzyl radical (•CH₂C₆H₅) |
| 91 | High (Base Peak) | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion |
Rationale:
-
Molecular Ion (m/z 240): The molecular ion peak is expected but may be of low intensity due to the facile fragmentation of the ester.
-
Acylium Ion (m/z 133): Cleavage of the benzyl C-O bond would result in the loss of a benzyl radical and the formation of a stable 3-phenylpropanoyl cation.
-
Tropylium Ion (m/z 91): The most prominent peak (base peak) in the mass spectra of compounds containing a benzyl unit is often the tropylium ion at m/z 91.[9][10][11][12][13] This highly stable aromatic cation is formed by the rearrangement of the initial benzyl cation ([C₆H₅CH₂]⁺).[9][10][11]
Prediction Methodology
The predicted data herein were generated using a combination of computational tools and established spectroscopic principles.
-
NMR Prediction: Chemical shifts for ¹H and ¹³C NMR were estimated based on additive models of substituent effects and comparison with spectral data for analogous structures such as benzyl alcohol, 3-phenyl-1-propanol, and other esters.[14][15][16] Standard chemical shift tables were used as a primary reference.[17][18][19][20]
-
Mass Spectrometry Prediction: Fragmentation patterns were predicted based on the known principles of mass spectrometry for esters.[21] Key fragmentation pathways, including alpha-cleavage and the formation of resonance-stabilized carbocations like the tropylium ion, were considered to predict the major peaks in the EI spectrum.[12][22]
Visualization of Predicted MS Fragmentation
The logical workflow for the primary fragmentation pathways in electron ionization mass spectrometry is visualized below.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
- 1. This compound | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22767-96-0 [chemnet.com]
- 3. Page loading... [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. Tropylium_ion [chemeurope.com]
- 10. google.com [google.com]
- 11. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemconnections.org [chemconnections.org]
- 13. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
- 14. hil8_sln.html [ursula.chem.yale.edu]
- 15. benchchem.com [benchchem.com]
- 16. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 19. web.pdx.edu [web.pdx.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide on the Solubility Profile of Benzyl 3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Benzyl (B1604629) 3-phenylpropanoate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, predicted solubility based on physicochemical properties, and detailed experimental protocols for determining precise solubility.
Introduction to Benzyl 3-phenylpropanoate
This compound (C₁₆H₁₆O₂) is an ester with the following structure:
-
Molecular Formula: C₁₆H₁₆O₂
-
Molecular Weight: 240.30 g/mol [1]
-
Appearance: Expected to be a liquid or a low-melting solid.
-
Key Structural Features: A benzyl group, an ester linkage, and a phenylpropanoate moiety.
The presence of two phenyl rings and a relatively long hydrocarbon chain suggests that the molecule is largely nonpolar. The ester group provides a site for polar interactions, but its influence is likely outweighed by the hydrophobic character of the rest of the molecule.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented. However, based on the principle of "like dissolves like" and data for structurally similar esters, a qualitative solubility profile can be inferred. Esters are generally soluble in a wide range of organic solvents and are typically insoluble in water.[2][3]
Table 1: Qualitative and Predicted Solubility of this compound in Common Laboratory Solvents at Ambient Temperature (20-25°C)
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane (B92381) | Soluble | The nonpolar hydrocarbon nature of hexane readily solvates the nonpolar phenyl and alkyl portions of the ester. |
| Toluene (B28343) | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute. | |
| Diethyl Ether | Soluble | As a relatively nonpolar solvent with some polar character, diethyl ether is a good solvent for many esters. | |
| Polar Aprotic Solvents | Acetone (B3395972) | Soluble | The ketone group in acetone can interact with the ester group, and the overall polarity is suitable for dissolving the molecule. |
| Ethyl Acetate (B1210297) | Soluble | The ester functional group in ethyl acetate is compatible with the solute, and its moderate polarity can accommodate the entire molecule. | |
| Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. | |
| Tetrahydrofuran (THF) | Soluble | The ether linkage and cyclic structure of THF make it a good solvent for many organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic molecules. | |
| Acetonitrile (B52724) | Soluble | While polar, acetonitrile can often dissolve larger organic molecules, though solubility might be less than in other organic solvents. | |
| Polar Protic Solvents | Methanol (B129727) | Sparingly Soluble to Soluble | The hydroxyl group of methanol can hydrogen bond with the ester's oxygen atoms, but the large nonpolar part of the solute may limit high solubility. |
| Ethanol | Sparingly Soluble to Soluble | Similar to methanol, the solubility is a balance between the polar and nonpolar interactions. | |
| Water | Insoluble | The large hydrophobic structure of this compound prevents it from dissolving in the highly polar, hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.
3.1. Materials
-
This compound
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer).
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the solute in the solvent should be constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method (e.g., HPLC, GC).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Synthesis and Purification Workflow
Understanding the solubility of this compound is also crucial for its synthesis and purification. A common method for its synthesis is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol, often in the presence of an acid catalyst.
Table 2: Role of Solvents in Synthesis and Purification
| Step | Solvent/Reagent | Purpose |
| Synthesis | Toluene or Hexane | Often used as the reaction solvent to azeotropically remove water and drive the esterification to completion. |
| Work-up | Diethyl Ether or Ethyl Acetate | Used to extract the ester from the reaction mixture. |
| 5% Sodium Bicarbonate Solution | Washes the organic layer to remove unreacted carboxylic acid. | |
| Brine | Washes the organic layer to remove residual water and salts. | |
| Anhydrous Sodium Sulfate | Drying agent to remove traces of water from the organic layer. | |
| Purification | Hexane/Ethyl Acetate Mixture | A common eluent system for column chromatography to purify the crude product. |
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Conclusion
References
A Guide to Historical Synthesis Methods of Phenylpropanoate Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core historical methods for synthesizing phenylpropanoate esters, a class of compounds with applications in pharmaceuticals, flavorings, and fragrances. Phenylpropanoate esters are found in various natural products and serve as important intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the historical context and the practical details of their synthesis is crucial for modern process development and optimization.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a fundamental and widely used method for the synthesis of esters.[1] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1][3]
The reaction is particularly cost-effective, especially when the alcohol can be used as the solvent.[4] While most carboxylic acids are suitable, the alcohol is generally limited to primary and secondary alcohols, as tertiary alcohols are prone to elimination reactions under the acidic and heated conditions.[1][5]
Reaction Scheme:
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzyl 3-phenylpropanoate from 3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of benzyl (B1604629) 3-phenylpropanoate, an ester with applications in fragrance, flavor, and as a potential building block in pharmaceutical synthesis. The primary method detailed is the Fischer-Speier esterification, a direct acid-catalyzed reaction between 3-phenylpropanoic acid and benzyl alcohol. This method is widely applicable due to its use of readily available starting materials and straightforward procedure. This application note includes a comprehensive experimental protocol, quantitative data, and visualizations to guide researchers in the successful synthesis and purification of the target compound.
Introduction
Benzyl 3-phenylpropanoate is a valuable organic compound characterized by its balsamic and sweet floral fragrance. Beyond its use in the fragrance industry, its structural motif is of interest in medicinal chemistry and drug development. The synthesis of this ester is most commonly achieved through Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] This reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the product.[2][3] This is typically achieved by using an excess of one of the reactants or by removing water as it is formed.[2][3]
Reaction Scheme
The synthesis of this compound from 3-phenylpropanoic acid and benzyl alcohol proceeds via an acid-catalyzed esterification reaction, as depicted in the following scheme:
Caption: Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Role |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 1.0 | Carboxylic Acid |
| Benzyl Alcohol | C₇H₈O | 108.14 | 1.2 | Alcohol |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalytic | Catalyst |
| This compound | C₁₆H₁₆O₂ | 240.30 | - | Product |
Experimental Protocol
This protocol details the Fischer esterification for the synthesis of this compound.
4.1. Materials
-
3-Phenylpropanoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.2. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanoic acid (e.g., 15.0 g, 0.1 mol) and benzyl alcohol (e.g., 13.0 g, 0.12 mol).
-
Solvent and Catalyst Addition: Add toluene (100 mL) to the flask to facilitate azeotropic removal of water. While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or silica (B1680970) gel column chromatography to yield a pure product.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
Application Note: Synthesis of Benzyl 3-phenylpropanoate via Fischer-Speier Esterification
Introduction
Benzyl (B1604629) 3-phenylpropanoate is an ester valued for its applications in fragrances and as a versatile intermediate in organic synthesis. The Fischer-Speier esterification is a classic and reliable method for synthesizing esters through the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This process is a reversible nucleophilic acyl substitution that is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[2][4] This document provides a detailed protocol for the synthesis of Benzyl 3-phenylpropanoate from 3-phenylpropanoic acid and benzyl alcohol, intended for researchers in organic chemistry and drug development.
Reaction Scheme
The overall reaction is as follows:
3-Phenylpropanoic Acid + Benzyl Alcohol ⇌ this compound + Water
The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6]
Experimental and Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
The following table summarizes representative quantitative data for the Fischer-Speier esterification of 3-phenylpropanoic acid with benzyl alcohol. Actual results may vary based on specific laboratory conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Phenylpropanoic Acid | 1.0 eq | Limiting reagent. |
| Benzyl Alcohol | 1.2 - 3.0 eq | Often used in excess to drive the reaction equilibrium. Can also be used as the solvent.[5] |
| Catalyst | ||
| Sulfuric Acid (conc.) | 0.05 - 0.1 eq (catalytic) | A common and effective Brønsted acid catalyst.[2] |
| p-Toluenesulfonic Acid | 0.05 - 0.1 eq (catalytic) | An alternative solid catalyst, often easier to handle.[6] |
| Reaction Conditions | ||
| Solvent | Toluene (B28343) or excess Benzyl Alcohol | Toluene allows for azeotropic removal of water using a Dean-Stark apparatus.[5] |
| Temperature | Reflux | The temperature will depend on the boiling point of the solvent used.[5] |
| Reaction Time | 4 - 16 hours | Progress should be monitored by Thin-Layer Chromatography (TLC).[7] |
| Yield & Purity | ||
| Expected Yield | 85 - 95% | Yield is highly dependent on the effective removal of water.[8] |
| Purification Method | Silica (B1680970) Gel Column Chromatography | A gradient of ethyl acetate (B1210297) in hexanes is typically effective for purification.[7] |
Detailed Experimental Protocol
Materials:
-
3-Phenylpropanoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanoic acid (e.g., 10.0 g, 1.0 eq).
-
Add benzyl alcohol (1.2 - 1.5 eq) and toluene (100 mL).
-
Carefully add the acid catalyst (e.g., 0.5 mL of conc. H₂SO₄) to the mixture.
-
Assemble a Dean-Stark apparatus and condenser on top of the flask.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting carboxylic acid.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) and then with 100 mL of brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
-
Purify the resulting crude oil by silica gel column chromatography.
-
Elute with a gradient solvent system, such as 5% to 20% ethyl acetate in hexanes.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Concentrate the pure fractions under reduced pressure to yield this compound as a clear oil.
-
Fischer-Speier Esterification Mechanism
The reaction proceeds through a multi-step equilibrium mechanism involving protonation of the carbonyl, nucleophilic attack by the alcohol, and elimination of water.
Caption: Mechanism of the Fischer-Speier esterification reaction.
The key to a high yield is shifting these equilibria to the right, which is achieved by removing the water by-product or using an excess of the alcohol reactant.[2][4][8]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. psiberg.com [psiberg.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Malonic Ester Synthesis of Substituted Phenylpropanoates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted phenylpropanoates via the malonic ester synthesis. This versatile and reliable method allows for the straightforward introduction of a propanoic acid moiety to a substituted phenyl ring, a common structural motif in pharmaceuticals and other biologically active molecules.
Introduction
The malonic ester synthesis is a classic C-C bond-forming reaction that enables the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.[1][2][3] In the context of synthesizing substituted phenylpropanoates, this method involves the alkylation of diethyl malonate with a substituted benzyl (B1604629) halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired product.[4][5][6] The reaction is highly valuable due to its efficiency and the ready availability of the starting materials.[4]
The overall synthetic strategy can be broken down into three main stages:
-
Enolate Formation: Diethyl malonate is deprotonated using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[1][7][8]
-
Alkylation: The enolate acts as a nucleophile and reacts with a substituted benzyl halide in an SN2 reaction to form a substituted diethyl benzylmalonate.[8][9]
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, which then readily undergoes decarboxylation upon heating to afford the final substituted phenylpropanoic acid.[2][3][6]
Reaction Mechanism and Workflow
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the malonic ester synthesis of substituted phenylpropanoates.
Data Presentation
The following tables summarize the reactants, products, and reported yields for the synthesis of various substituted phenylpropanoates.
Table 1: Reactants and Products
| Entry | Substituted Benzyl Halide | Product |
| 1 | Benzyl chloride | 3-Phenylpropanoic acid |
| 2 | 4-Chlorobenzyl chloride | 3-(4-Chlorophenyl)propanoic acid |
| 3 | 4-Methoxybenzyl chloride | 3-(4-Methoxyphenyl)propanoic acid |
| 4 | 3-Nitrobenzyl bromide | 3-(3-Nitrophenyl)propanoic acid |
Table 2: Reaction Conditions and Yields
| Entry | Base/Solvent | Reaction Time (Alkylation) | Reaction Temperature | Overall Yield (%) |
| 1 | NaOEt/EtOH | 2-4 h | Reflux | 80-90 |
| 2 | NaOEt/EtOH | 3-5 h | Reflux | ~75 |
| 3 | NaOEt/EtOH | 2-4 h | Reflux | 85-95 |
| 4 | NaOEt/EtOH | 4-6 h | Reflux | 70-80 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Experimental Protocols
4.1 General Protocol for the Synthesis of Substituted Phenylpropanoates
This protocol provides a general procedure for the synthesis of a substituted phenylpropanoic acid from the corresponding substituted benzyl halide.
Materials:
-
Diethyl malonate
-
Substituted benzyl halide (e.g., benzyl chloride, 4-chlorobenzyl chloride)
-
Sodium metal
-
Absolute ethanol (B145695)
-
Concentrated hydrochloric acid or sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium metal, cut into small pieces, to the ethanol. The reaction is exothermic and produces hydrogen gas, so ensure proper ventilation.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
Step 2: Alkylation
-
Cool the sodium ethoxide solution to room temperature.
-
Add diethyl malonate dropwise to the stirred solution.
-
After the addition is complete, add the substituted benzyl halide dropwise. An exothermic reaction may occur.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
Step 3: Work-up of the Alkylated Intermediate
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude substituted diethyl benzylmalonate. This intermediate can be purified by vacuum distillation if necessary.
Step 4: Hydrolysis and Decarboxylation
-
To the crude diester, add an excess of a concentrated aqueous acid solution (e.g., 6M HCl or H2SO4).
-
Heat the mixture to reflux for 4-12 hours. This step hydrolyzes the ester groups and promotes decarboxylation. Monitor the evolution of CO2.
-
Continue heating until the evolution of gas ceases.
Step 5: Final Work-up and Purification
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product is an oil, extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude substituted phenylpropanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water, or hexanes/ethyl acetate) or by column chromatography.
4.2 Example Protocol: Synthesis of 3-Phenylpropanoic Acid
This protocol details the synthesis of 3-phenylpropanoic acid from benzyl chloride.
-
Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol.
-
To this solution, add 16 g (0.1 mol) of diethyl malonate, followed by the dropwise addition of 12.6 g (0.1 mol) of benzyl chloride.
-
Reflux the mixture for 3 hours.
-
Follow the work-up procedure described in the general protocol (Step 3) to isolate the diethyl benzylmalonate.
-
Hydrolyze and decarboxylate the intermediate by refluxing with 50 mL of 6M H2SO4 for 6 hours.
-
After cooling, the product will crystallize. Collect the solid by filtration, wash with cold water, and recrystallize from water to afford pure 3-phenylpropanoic acid.
Characterization
The synthesized substituted phenylpropanoates and their intermediates can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the presence of the substituted phenyl and propanoate moieties.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and analyze its fragmentation pattern.
Safety Precautions
-
Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere and away from water.
-
Benzyl halides are lachrymatory and should be handled in a well-ventilated fume hood.
-
The reactions involving sodium ethoxide and the hydrolysis with strong acids are exothermic and should be performed with appropriate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 5. homework.study.com [homework.study.com]
- 6. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]
- 7. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 8. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Knoevenagel Condensation Route to Benzyl 3-Phenylpropanoate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to produce α,β-unsaturated compounds.[1][2] These products serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[2] This document provides detailed application notes and experimental protocols for the synthesis of precursors to Benzyl (B1604629) 3-phenylpropanoate, a compound of interest in various chemical industries, via a synthetic route commencing with the Knoevenagel condensation.
The overall synthetic strategy involves a three-step process:
-
Knoevenagel Condensation: Reaction of benzaldehyde (B42025) with an active methylene compound (e.g., diethyl malonate or malonic acid) to form a cinnamic acid derivative.
-
Reduction: Catalytic hydrogenation of the carbon-carbon double bond of the cinnamic acid derivative to yield 3-phenylpropanoic acid or its ester.
-
Esterification: Reaction of 3-phenylpropanoic acid with benzyl alcohol to produce the final product, Benzyl 3-phenylpropanoate.
Knoevenagel Condensation: Synthesis of Cinnamic Acid Precursors
The initial step in the synthesis of this compound precursors is the Knoevenagel condensation of benzaldehyde. Two common variations of this reaction are presented below: one using diethyl malonate to produce diethyl benzalmalonate, and the Doebner modification using malonic acid to yield cinnamic acid directly.[3]
Protocol 1: Synthesis of Diethyl Benzalmalonate
This protocol is adapted from a standard organic synthesis procedure and is a classic example of the Knoevenagel condensation.[4]
Reaction Scheme:
Materials:
-
Benzaldehyde
-
Diethyl malonate
-
Piperidine (B6355638) (catalyst)
-
Benzene (B151609) (solvent)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent for water removal
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzaldehyde (0.66 mol), diethyl malonate (0.63 mol), and benzene (200 mL).
-
Add a catalytic amount of piperidine (2-7 mL). The amount of piperidine should be sufficient to neutralize any benzoic acid impurity in the benzaldehyde.[4]
-
Heat the mixture to a vigorous reflux (oil bath temperature of 130-140 °C).
-
Continue refluxing until water is no longer collected in the Dean-Stark trap (typically 11-18 hours).
-
Cool the reaction mixture to room temperature and add 100 mL of benzene.
-
Transfer the mixture to a separatory funnel and wash sequentially with two 100 mL portions of water, two 100 mL portions of 1 N hydrochloric acid, and one 100 mL portion of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure diethyl benzalmalonate.
Protocol 2: Synthesis of Cinnamic Acid (Doebner Modification)
The Doebner modification of the Knoevenagel condensation utilizes malonic acid and a mixture of pyridine (B92270) and piperidine as the catalyst system, leading to the direct formation of cinnamic acid with subsequent decarboxylation.[3][5]
Reaction Scheme:
Materials:
-
Benzaldehyde
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric acid
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq) in pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid cinnamic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and allow it to air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Subsequent Transformations for this compound Synthesis
Protocol 3: Reduction of Cinnamic Acid to 3-Phenylpropanoic Acid
The carbon-carbon double bond in cinnamic acid is reduced to a single bond to form 3-phenylpropanoic acid. A common method for this transformation is catalytic hydrogenation.
Reaction Scheme:
Materials:
-
Cinnamic acid
-
Sodium hydroxide (B78521)
-
Raney Nickel (W-6) or Palladium on carbon (Pd/C)
-
Sodium borohydride (B1222165) (if using Raney Nickel method)
-
Distilled water
-
Concentrated Hydrochloric acid
-
Ethanol or other suitable solvent for hydrogenation
Equipment:
-
Reaction flask
-
Stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus
Procedure (using Raney Nickel and Sodium Borohydride): [6]
-
In a suitable reaction flask, dissolve cinnamic acid (1 eq) and sodium hydroxide (1.2 eq) in distilled water.
-
Carefully add a slurry of activated W-6 Raney Nickel in distilled water.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of sodium borohydride (0.28 eq) in 1% aqueous NaOH over 45 minutes, maintaining the temperature at 40-45 °C.
-
Stir for an additional 30 minutes after the addition is complete. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter to remove the Raney Nickel.
-
Slowly pour the filtrate into ice-cold concentrated hydrochloric acid to precipitate the 3-phenylpropanoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Protocol 4: Esterification of 3-Phenylpropanoic Acid with Benzyl Alcohol
The final step is the esterification of 3-phenylpropanoic acid with benzyl alcohol to yield this compound.
Reaction Scheme:
Materials:
-
3-Phenylpropanoic acid
-
Benzyl alcohol
-
Sulfuric acid or other suitable acid catalyst
-
Toluene or other suitable solvent for azeotropic water removal
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-phenylpropanoic acid (1.0 eq), benzyl alcohol (1.1-1.5 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once no more water is collected, cool the reaction mixture.
-
Wash the organic layer with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound Precursors
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1a | Knoevenagel Condensation | Benzaldehyde, Diethyl malonate | Piperidine | Benzene | 130-140 | 11-18 | 89-91 | [4] |
| 1b | Doebner Modification | Benzaldehyde, Malonic acid | Pyridine, Piperidine | Pyridine | 80-90 | 2-4 | ~90 | [5] |
| 2 | Reduction | Cinnamic acid | Raney Ni, NaBH₄ | Water | 40-45 | 1.5 | 96.9 | [6] |
| 3 | Esterification | 3-Phenylpropanoic acid, Benzyl alcohol | H₂SO₄ | Toluene | Reflux | Varies | High | General Procedure |
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation.
Experimental Workflow for this compound Synthesis
The following diagram outlines the overall experimental workflow from starting materials to the final product.
Caption: Overall synthetic workflow.
References
Application Notes and Protocols for the Synthesis of Cinnamic Acid Derivatives via the Perkin Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of cinnamic acid and its derivatives using the Perkin reaction. Cinnamic acid derivatives are a significant class of compounds in drug discovery and development, exhibiting a wide range of pharmacological activities.[1] The Perkin reaction offers a classic and effective method for the synthesis of these valuable molecules.
Introduction to the Perkin Reaction
The Perkin reaction is an organic condensation reaction that synthesizes α,β-unsaturated aromatic acids, such as cinnamic acid and its derivatives.[1] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[1] While effective, the traditional method often requires high temperatures and long reaction times.[2] Modern variations, such as microwave-assisted and sonochemical methods, can offer improved yields and reduced reaction times.[2][3]
General Reaction Scheme
The general chemical equation for the Perkin reaction to produce cinnamic acid derivatives is as follows:
Aromatic Aldehyde + Acetic Anhydride --(Base Catalyst)--> Cinnamic Acid Derivative
Data Presentation: Synthesis of Cinnamic Acid Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various cinnamic acid derivatives using the Perkin reaction.
| Derivative | Starting Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| Cinnamic Acid | Benzaldehyde | Sodium Acetate (B1210297) | 180 | 8 | 70-75 | 133[4] |
| 4-Methylcinnamic Acid | 4-Methylbenzaldehyde | Sodium Acetate | 160-180 | 3-5 | ~70 | 196-198[5] |
| 4-Methoxycinnamic Acid | 4-Methoxybenzaldehyde | Sodium Acetate | 170-180 | 5 | 30 | 172-175[6] |
| 4-Chlorocinnamic Acid | 4-Chlorobenzaldehyde | Sodium Acetate | 180 | - | 52 | 248-250[7] |
| 2-Chlorocinnamic Acid | 2-Chlorobenzaldehyde | Sodium Acetate | 180 | - | 71 | - |
| 4-Nitrocinnamic Acid | 4-Nitrobenzaldehyde | Sodium Acetate | 180 | - | 82 | - |
| 2-Nitrocinnamic Acid | 2-Nitrobenzaldehyde | Sodium Acetate | 180 | - | 75 | - |
| Ferulic Acid (as acetyl derivative) | Vanillin (B372448) | Sodium Acetate/Pyridine (B92270) | Reflux | 24 | ~65 | -[8] |
Experimental Protocols
General Protocol for the Synthesis of Cinnamic Acid Derivatives (Conventional Heating)
This protocol describes a general procedure for the synthesis of cinnamic acid derivatives from the corresponding substituted benzaldehydes.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Acetic Anhydride (2.0 - 2.5 eq)
-
Anhydrous Sodium Acetate (1.0 - 1.5 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter flask
-
Sodium carbonate solution (saturated)
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the substituted benzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Reaction: Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to 160-180°C for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool slightly and pour it into a beaker containing cold water.
-
Neutralize the mixture with a saturated solution of sodium carbonate. This step converts the cinnamic acid derivative to its soluble sodium salt.
-
If unreacted aldehyde is present (often visible as an oily layer), it can be removed by steam distillation or extraction with a suitable organic solvent.
-
Filter the hot solution to remove any resinous byproducts.
-
-
Isolation:
-
Cool the filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring to precipitate the cinnamic acid derivative.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any inorganic impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure cinnamic acid derivative.
-
Dry the purified crystals in an oven at a moderate temperature.
-
Protocol for the Synthesis of 4-Methylcinnamic Acid
Procedure:
-
In a 250 mL round-bottom flask, combine 10.0 g of 4-methylbenzaldehyde, 15.0 mL of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[5]
-
Heat the mixture to 160°C with continuous stirring for one hour, then increase the temperature to 180°C and continue heating for an additional 3-4 hours.[5]
-
For the work-up, pour the hot mixture into 100 mL of water and boil for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[5]
-
Neutralize with a saturated sodium carbonate solution.
-
Filter the hot solution and then acidify the cool filtrate with concentrated hydrochloric acid to precipitate the product.[5]
-
Collect the crystals by vacuum filtration, wash with cold water, and recrystallize from ethanol.[5]
Protocol for the Synthesis of Ferulic Acid (as acetyl derivative) from Vanillin
Procedure:
-
In a round-bottom flask, dissolve 10 g of vanillin and 8.63 g of sodium acetate in 75 mL of acetic anhydride.[8]
-
Add 0.5 mL of pyridine to the mixture.[8]
-
Heat the reaction mixture to reflux for 24 hours.[8]
-
The work-up procedure is similar to the general protocol, involving neutralization, filtration, and acidification to yield 4-acetyl ferulic acid.[8] Subsequent hydrolysis is required to obtain ferulic acid.
Characterization of Cinnamic Acid Derivatives
The synthesized cinnamic acid derivatives can be characterized using various spectroscopic techniques.
5.1. Infrared (IR) Spectroscopy:
-
O-H stretch (carboxylic acid): Broad peak in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): Strong, sharp peak around 1680-1700 cm⁻¹
-
C=C stretch (alkene): Peak around 1625-1640 cm⁻¹
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
The vinylic protons of the trans isomer typically appear as two doublets with a large coupling constant (J ≈ 16 Hz).
-
Aromatic protons will appear in the region of 6.5-8.0 ppm, with splitting patterns dependent on the substitution.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid will appear around 168-173 ppm.
-
The vinylic carbons will appear in the region of 115-145 ppm.
-
Aromatic carbons will appear in the region of 125-160 ppm.
-
Mandatory Visualizations
Perkin Reaction Mechanism
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Heck reaction for carbon-carbon bond formation in synthesis
Application Notes & Protocols: The Heck Reaction
Topic: Heck Reaction for Carbon-Carbon Bond Formation in Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This powerful cross-coupling reaction forms a substituted alkene under relatively mild conditions and demonstrates remarkable tolerance for a wide variety of functional groups, including esters, ketones, aldehydes, ethers, and alcohols.[2][3]
Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. The reaction's robustness and versatility have made it an indispensable tool in the synthesis of complex natural products, fine chemicals, and active pharmaceutical ingredients. For example, it has been a key step in the industrial synthesis of the anti-inflammatory drug Naproxen and the anticancer agent Taxol.[2][4]
Catalytic Cycle and Mechanism
The reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The cycle is generally understood to involve four key steps: oxidative addition, migratory insertion (carbopalladation), β-hydride elimination, and reductive elimination/catalyst regeneration.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl- or vinyl-halide (R-X) bond, forming a square planar Pd(II) complex.[5]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex. Subsequently, the 'R' group from the palladium complex inserts across the alkene's double bond in a syn-addition fashion.[6] Steric factors often control the regioselectivity of this step.[2]
-
β-Hydride Elimination: For the reaction to proceed, the intermediate must have a hydrogen atom on a carbon adjacent (beta) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium, forming a new palladium-hydride species and the final substituted alkene product. This step also occurs with syn-stereochemistry.
-
Catalyst Regeneration: The Pd(0) catalyst is regenerated by the reductive elimination of HX from the Pd(II)-hydride complex, a process facilitated by a stoichiometric amount of base (e.g., triethylamine, potassium carbonate).[2][6] The base neutralizes the generated acid (HX), driving the catalytic cycle forward.
Caption: Catalytic cycle of the Heck reaction.
Application Data & Reaction Parameters
The success of a Heck reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. The following tables provide comparative data for common reaction conditions.
Table 1: General Parameters for Intermolecular Heck Reactions
| Component | Examples | Typical Loading/Conc. | Role & Considerations |
| Pd Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 0.1 - 5 mol% | Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[1][7] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, PHOX | 1-4 eq. relative to Pd | Stabilizes the Pd(0) species and influences reactivity and selectivity.[1] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.5 - 3.0 equivalents | Neutralizes the HX acid produced, regenerating the Pd(0) catalyst.[6] |
| Solvent | DMF, NMP, Acetonitrile (B52724), Toluene | 0.1 - 0.5 M | Polar aprotic solvents are common; must be anhydrous for best results.[8] |
| Temperature | 80 - 140 °C | - | Higher temperatures are often required, especially for less reactive halides (e.g., chlorides).[9] |
Table 2: Example Heck Coupling Conditions and Yields
| Aryl Halide | Alkene | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | Acrylic Acid | PdCl₂ (1) | Na₂CO₃ (3) | Water | 100 | 1 | >95[10] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ (2) | H₂O-DMF | 130 | 4 | 93[11] |
| Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ (1) | Et₃N (1.2) | Acetonitrile | 80 | 3 | 95 |
| 9,10-Dibromoanthracene | Ethyl Acrylate | Pd Cat. (custom) | NaOAc·3H₂O | DMF | 110 | 10 | High[8] |
Experimental Protocols
A well-defined workflow is critical for reproducibility. The following diagram and protocols outline the key steps for conducting a Heck reaction.
Caption: General laboratory workflow for a Heck reaction.
Protocol 1: Intermolecular Coupling of 4-Iodoacetophenone with Acrylic Acid
This protocol describes a simple, aqueous-phase Heck reaction.[10]
Materials:
-
4-Iodoacetophenone (246 mg, 1.0 mmol)
-
Acrylic Acid (100 µL, 1.5 mmol)
-
Sodium Carbonate (Na₂CO₃, 318 mg, 3.0 mmol)
-
Palladium(II) Chloride (PdCl₂, 2 mg, 0.01 mmol)
-
Deionized Water (5 mL)
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask (~20 mL), magnetic stir bar, condenser, heating mantle.
Procedure:
-
Reaction Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone, acrylic acid, sodium carbonate, and palladium(II) chloride.[10]
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction: Attach a condenser and heat the mixture to approximately 100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction for the complete consumption of 4-iodoacetophenone (approx. 1 hour) using Thin Layer Chromatography (TLC).
-
Work-up: Once complete, cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the mixture with 1 M aqueous HCl to a pH of ~1 to precipitate the product. The pH can be checked with litmus (B1172312) paper.[10]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Intramolecular Heck Reaction for Heterocycle Synthesis
The intramolecular Heck reaction is a powerful method for constructing cyclic and polycyclic systems.[12][13]
Materials:
-
Suitable precursor with an aryl halide and an alkene tether (1.0 mmol)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 2.3 mg, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol, 4 mol%)
-
Silver(I) Carbonate (Ag₂CO₃, 414 mg, 1.5 mmol)
-
Anhydrous Acetonitrile (10 mL)
-
Schlenk flask, magnetic stir bar, condenser, inert gas line (N₂ or Ar).
Procedure:
-
Reaction Setup: Add the starting material, Pd(OAc)₂, PPh₃, and Ag₂CO₃ to a dry Schlenk flask containing a stir bar.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile via syringe.
-
Reaction: Heat the reaction mixture to reflux (~82 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica (B1680970) gel.
Conclusion
The Heck reaction is a robust and highly versatile transformation for C-C bond formation. Its broad functional group tolerance, coupled with increasingly efficient catalyst systems, secures its role as a vital tool in academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Purification of Benzyl 3-phenylpropanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of benzyl (B1604629) 3-phenylpropanoate using column chromatography, a fundamental technique for isolating compounds of interest in a laboratory setting. The protocols and data presented are intended to serve as a practical resource for researchers engaged in organic synthesis and drug development.
Introduction
Benzyl 3-phenylpropanoate is an ester with applications in various fields, including fragrance, materials science, and as a potential intermediate in the synthesis of pharmaceuticals. Its preparation often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the quality and reliability of the final product for downstream applications. Column chromatography is a widely used and effective method for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |
| Molecular Weight | 240.30 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 351.7°C at 760 mmHg | [2] |
| LogP | 4.01 (Predicted) | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Column Chromatography Protocol
This protocol outlines a standard procedure for the purification of this compound using silica (B1680970) gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Experimental Workflow
The overall workflow for the purification process is illustrated in the following diagram.
Caption: Experimental workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Wash the packed column with the initial mobile phase until the silica bed is stable. Do not let the solvent level drop below the top of the silica gel.[3]
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or the initial mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully apply the prepared sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexanes (gradient elution).[4] A common starting point is a gradient of 0% to 20% ethyl acetate in hexanes.
-
Collect fractions of a consistent volume in separate tubes. The size of the fractions will depend on the column size and the expected separation.
-
-
Monitoring the Separation:
-
Monitor the elution of compounds from the column by Thin Layer Chromatography (TLC).
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system that provides good separation of the desired product from impurities (e.g., 10-30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp. This compound and other aromatic compounds should be UV active.
-
-
Isolation of the Pure Product:
-
Identify the fractions containing the pure this compound based on the TLC analysis (fractions with a single spot at the correct Rf value).
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes typical chromatographic parameters for the purification of this compound. Note that these values can vary depending on the specific reaction conditions and the nature of the impurities.
Table 2: Chromatographic Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Typical Rf of this compound | 0.4 - 0.6 (in 20% Ethyl Acetate/Hexanes) |
| Potential Impurities | Benzyl alcohol (more polar), 3-phenylpropanoic acid (more polar), unreacted starting materials, and esterification byproducts. |
| Purity Assessment | HPLC, ¹H NMR, ¹³C NMR, GC-MS[3][5] |
Troubleshooting
Table 3: Common Problems and Solutions in Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. A good starting point is a solvent system that gives an Rf value of ~0.3 for the desired compound. |
| Column overloading. | Use a larger column or load less sample. | |
| Unevenly packed column. | Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). |
| Compound Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[3] |
| Cracked Silica Bed | Column ran dry or a drastic change in solvent polarity. | Always keep the solvent level above the silica gel. Use a gradual gradient.[3] |
Conclusion
This application note provides a comprehensive protocol for the purification of this compound by column chromatography. By following the detailed experimental procedure and utilizing the provided data and troubleshooting guide, researchers can effectively isolate the target compound with high purity, ensuring its suitability for subsequent research and development activities. The purity of the final product should always be confirmed by appropriate analytical techniques such as HPLC, NMR, or GC-MS.
References
Application Notes and Protocols for the Purification of Benzyl 3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of Benzyl (B1604629) 3-phenylpropanoate. Initial analysis of the physical properties of Benzyl 3-phenylpropanoate reveals it is a liquid at ambient temperature, rendering standard recrystallization techniques unsuitable. Consequently, this guide focuses on appropriate alternative purification methodologies for a high-boiling point liquid ester: Vacuum Distillation and Flash Column Chromatography . Detailed experimental protocols, data presentation, and workflow visualizations are provided to assist researchers in obtaining high-purity this compound for applications in research, development, and drug discovery.
Introduction: Purification Strategy for this compound
This compound is an aromatic ester with a high boiling point (approximately 351.7°C at 760 mmHg) and is a liquid at room temperature.[1][2] These physical characteristics preclude the use of traditional recrystallization from a solvent as a primary purification method, which is exclusively for solid compounds. The purification strategy must therefore focus on techniques suitable for separating a thermally sensitive, high-boiling liquid from potential impurities.
The most common impurities in the synthesis of this compound via Fischer esterification are unreacted starting materials, namely benzyl alcohol and 3-phenylpropanoic acid.
Given the significant differences in boiling points between the product and its likely precursors, vacuum fractional distillation is a highly effective purification method. This technique allows for distillation at a lower temperature by reducing the pressure, thus preventing thermal decomposition of the target compound.
For non-volatile impurities or when a higher degree of purity is required, silica (B1680970) gel flash column chromatography is an excellent orthogonal technique. This method separates compounds based on their polarity.
Data Presentation: Comparison of Purification Techniques
The following tables summarize representative quantitative data for the purification of this compound using the described protocols.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Melting Point (°C) | Physical State at RT |
| This compound | 240.29 | 351.7 | N/A | Liquid |
| Benzyl Alcohol | 108.14 | 205.3 | -15.2 | Liquid |
| 3-Phenylpropanoic Acid | 150.17 | 280 | 45-48 | Solid |
Table 2: Representative Purification Efficacy
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages |
| Vacuum Fractional Distillation | 85 | >98 | 80-90 | Efficient for large scales; excellent for removing volatile impurities. |
| Flash Column Chromatography | 90 | >99 | 75-85 | High resolution; effective for removing non-volatile and similarly structured impurities. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol describes the purification of this compound from lower-boiling impurities such as benzyl alcohol and higher-boiling impurities like 3-phenylpropanoic acid.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum source (vacuum pump or water aspirator) with a trap
-
Manometer
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Connect the vacuum source and slowly evacuate the system. A stable, reduced pressure should be achieved before heating commences.
-
Heating: Begin gently heating the flask. Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction, which will primarily consist of any residual solvents and unreacted benzyl alcohol. The temperature should hold steady during the collection of this fraction and will be significantly lower than the boiling point of the product.
-
Product Fraction: As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound. The boiling point should remain constant during the collection of a pure compound. The boiling point of this compound at reduced pressure can be estimated using a pressure-temperature nomograph.
-
Final Fraction: A subsequent rise in temperature indicates the beginning of the distillation of higher-boiling impurities, such as 3-phenylpropanoic acid. At this point, stop the distillation.
-
-
Shutdown: Turn off the heating and allow the system to cool to room temperature before slowly reintroducing air into the apparatus.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with polarities similar to the product or for achieving very high purity on a smaller scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexane (B92381) and Ethyl Acetate (B1210297)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. For aromatic esters, a low percentage of ethyl acetate in hexane (e.g., 5-10%) is often effective.[9][10] The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Insert a plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 2% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane or dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the non-polar solvent, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Logical workflow for selecting a purification method for this compound.
Caption: Step-by-step workflow for vacuum fractional distillation.
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 22767-96-0 [chemnet.com]
- 3. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Phenylpropionic acid | 501-52-0 [amp.chemicalbook.com]
- 7. 3-phenylpropanoic acid [chemister.ru]
- 8. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzyl 3-Phenylpropanoate
Introduction
Benzyl (B1604629) 3-phenylpropanoate is an ester that finds application in various industries, including fragrances and as a synthetic intermediate. The accurate and reliable quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such non-polar compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of benzyl 3-phenylpropanoate.
The developed method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the benzyl and phenyl groups within the molecule. This method is intended for use by researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure for this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties, particularly its non-polar nature as indicated by the predicted LogP, form the basis for the selection of the reversed-phase chromatographic mode.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |
| Molecular Weight | 240.297 g/mol | [1] |
| Predicted LogP | 4.01 | [1] |
| Boiling Point | 351.7°C at 760 mmHg | [1][3] |
| Density | 1.095 g/cm³ | [1][3] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
3. Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-12.1 min: 90% to 60% B12.1-15 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase (at initial conditions, 60% acetonitrile in water) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For simple matrices, dissolve a known amount of the sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase as necessary to fall within the calibration range.
5. Method Validation (Hypothetical)
For routine application, the method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters would include:
-
Linearity: Assessed by analyzing a series of standard solutions over the concentration range. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: Determined by spike-recovery experiments at different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically expected to be <2%.
-
Specificity: The ability of the method to resolve the analyte peak from any potential interfering peaks from the matrix or degradation products.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Visualizations
Caption: Workflow for HPLC method development and analysis.
Caption: Logical relationship of HPLC system components.
References
Application Notes and Protocols for the 1H and 13C NMR Spectral Interpretation of Benzyl 3-phenylpropanoate
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Benzyl 3-phenylpropanoate. This document includes comprehensive experimental protocols, tabulated spectral data, and visualizations to aid in the structural elucidation and characterization of this compound.
Introduction
This compound is an ester with applications in the fragrance and flavor industry and serves as a versatile building block in organic synthesis. Accurate structural confirmation and purity assessment are paramount in these fields, making NMR spectroscopy an indispensable analytical technique. This document outlines the standardized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of this compound and provides a detailed analysis of the resulting spectral data.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterochloroform (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 7.37 – 7.23 | multiplet | 7H | Ar-H (benzyl & phenyl) |
| b | 7.21 – 7.17 | multiplet | 3H | Ar-H (phenyl) |
| c | 5.10 | singlet | 2H | -O-CH₂ -Ph |
| d | 2.97 | triplet (t) | 2H | Ph-CH₂ - |
| e | 2.68 | triplet (t) | 2H | -CH₂ -C=O |
¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 172.7 | C =O |
| 2 | 140.4 | Ar-C (quaternary) |
| 3 | 135.9 | Ar-C (quaternary) |
| 4 | 128.6 | Ar-C H |
| 5 | 128.5 | Ar-C H |
| 6 | 128.4 | Ar-C H |
| 7 | 128.3 | Ar-C H |
| 8 | 128.2 | Ar-C H |
| 9 | 126.2 | Ar-C H |
| 10 | 66.2 | -O-C H₂-Ph |
| 11 | 35.9 | Ph-C H₂- |
| 12 | 30.9 | -C H₂-C=O |
Experimental Protocols
The following protocols describe the standardized procedures for the preparation of a sample of this compound for NMR analysis and the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, the sample can be sonicated for a brief period.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the bottom of the Pasteur pipette during the transfer.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher field) NMR spectrometer was used for data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Width: 30°
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
Data Processing:
The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software. The processing steps included:
-
Fourier Transformation: Conversion of the time-domain data (FID) to the frequency-domain spectrum.
-
Phase Correction: Manual or automatic phase correction to obtain a pure absorption spectrum.
-
Baseline Correction: Application of a baseline correction algorithm to ensure a flat baseline.
-
Referencing: The chemical shift scale was referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integration: The relative integrals of the peaks in the ¹H NMR spectrum were determined.
Mandatory Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for spectral interpretation.
Caption: Chemical structure of this compound.
Caption: Logical workflow for NMR spectral interpretation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Benzyl 3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of Benzyl (B1604629) 3-phenylpropanoate. Understanding this fragmentation is crucial for the identification and structural elucidation of this compound in various matrices. This application note provides a detailed experimental protocol for acquiring the mass spectrum, a summary of the key fragment ions, and a proposed fragmentation pathway.
Introduction
Benzyl 3-phenylpropanoate (C16H16O2, MW: 240.29 g/mol ) is an ester that finds applications in the fragrance and flavor industry and can serve as a building block in organic synthesis. Mass spectrometry is a powerful analytical technique for the identification and quantification of such compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing a molecular fingerprint for structural confirmation. This note details the expected fragmentation of this compound under EI-MS conditions.
Experimental Protocol
A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
-
Hold: Maintain 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Presentation
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the major observed ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 240 | [C16H16O2]+• (Molecular Ion) | ~5 |
| 180 | [C12H12O]+• | ~20 |
| 149 | [C9H9O2]+ | ~10 |
| 107 | [C7H7O]+ | ~100 (Base Peak) |
| 91 | [C7H7]+ | ~80 |
Fragmentation Pathway
The fragmentation of this compound under electron ionization can be rationalized by several key bond cleavages, primarily driven by the stability of the resulting carbocations and radical species. The most prominent fragmentation pathways involve the cleavage of the ester linkage and rearrangements.
A significant fragmentation pathway is the cleavage of the C-O bond of the ester, leading to the formation of the benzyl cation ([C7H7]+) at m/z 91 . This cation is particularly stable due to resonance and can rearrange to the highly stable tropylium (B1234903) ion.
Another major fragmentation involves a McLafferty-type rearrangement. This process involves the transfer of a gamma-hydrogen from the phenylpropanoate chain to the carbonyl oxygen, followed by the cleavage of the benzylic C-O bond. This rearrangement results in the formation of a neutral benzoic acid molecule and a radical cation with m/z 180 ([C12H12O]+•).
The base peak at m/z 107 is proposed to be the hydroxytropylium ion ([C7H7O]+). This can be formed through a rearrangement of the benzyl portion of the molecule following the initial ionization.
The ion at m/z 149 likely corresponds to the 3-phenylpropanoyl cation ([C9H9O2]+), formed by the cleavage of the O-CH2 bond of the benzyl group.
Below is a DOT script for a diagram illustrating the proposed fragmentation pathway.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by distinct ions at m/z 240, 180, 149, 107, and 91. The formation of these ions can be explained by established fragmentation mechanisms, including benzylic cleavage and McLafferty rearrangement. The provided experimental protocol offers a robust method for obtaining reproducible mass spectra of this compound, aiding in its confident identification in complex mixtures. This information is valuable for professionals in quality control, synthetic chemistry, and metabolomics.
Application Notes and Protocols for Biological Activity Screening of Benzyl 3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for screening the biological activity of Benzyl 3-phenylpropanoate. While specific biological data for this compound is not extensively documented, its structural similarity to other phenylpropanoids suggests potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] The following application notes detail the necessary experimental workflows and data presentation formats to systematically evaluate the therapeutic potential of this compound.
Introduction
This compound is an aromatic ester with a chemical structure that suggests potential biological activities. It is a derivative of 3-phenylpropanoic acid, which has been shown to exhibit antimicrobial activity.[1] Furthermore, the broader class of phenylpropanoids is known for a wide range of pharmacological effects, including anti-inflammatory and antioxidant activities.[3][4] This document outlines a strategic approach to screen this compound for these key biological activities to assess its potential as a therapeutic agent.
Hypothesized Biological Activities
Based on the activities of structurally related compounds, the following biological activities are proposed for screening:
-
Antimicrobial Activity: Potential efficacy against a panel of pathogenic bacteria and fungi.[1]
-
Anti-inflammatory Activity: Possible inhibition of inflammatory pathways in cellular models.[2][3]
-
Antioxidant Activity: Capacity to scavenge free radicals and reduce oxidative stress.[4]
-
Cytotoxic Activity: Evaluation of potential anti-cancer properties or general toxicity to human cells.[5][6]
Experimental Protocols
Antimicrobial Activity Screening
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Experimental Workflow
Caption: Workflow for antimicrobial activity screening.
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound (e.g., 10 mg/mL) in dimethyl sulfoxide (B87167) (DMSO).
-
Microorganism Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to mid-logarithmic phase in appropriate broth. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Include a positive control (broth with inoculum and a known antibiotic, e.g., ampicillin) and a negative control (broth with inoculum and DMSO).
-
Inoculate each well with the prepared microbial suspension.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured on agar plates. The lowest concentration that prevents any growth on the sub-culture is the MBC.
Anti-inflammatory Activity Screening
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
Antioxidant Activity Screening
This protocol uses the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay to evaluate the antioxidant potential of this compound.
Experimental Workflow
Caption: Workflow for antioxidant activity screening.
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a blank (methanol), a control (DPPH solution without the test compound), and a positive control (e.g., ascorbic acid).
-
-
Incubation and Measurement: Incubate the plate for 30 minutes in the dark at room temperature. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined from a dose-response curve.
Cytotoxicity Screening
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of a human cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans | ||
| Positive Control (Ampicillin) |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound
| Assay | IC50 (µM) |
| NO Production Inhibition | |
| DPPH Radical Scavenging | |
| Positive Control (Dexamethasone/Ascorbic Acid) |
Table 3: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 | ||
| Positive Control (Doxorubicin) | 48 |
Conclusion
The protocols detailed in this document provide a robust framework for the initial biological activity screening of this compound. The proposed assays will help to elucidate its potential as an antimicrobial, anti-inflammatory, antioxidant, or cytotoxic agent. The structured data presentation will facilitate the interpretation of results and guide further investigation into its mechanism of action and potential therapeutic applications.
References
- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of Benzyl 3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-phenylpropanoate is an aromatic ester with potential applications in various fields, including fragrance, food, and pharmaceuticals. As with any compound intended for potential therapeutic or commercial use, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and sensitive method for quantifying cell viability and proliferation, providing crucial data for preclinical safety assessment.[1][2]
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3] By measuring the absorbance of the solubilized formazan, the cytotoxic effects of this compound can be quantified.
Experimental Protocols
Materials and Reagents
-
This compound (purity >98%)
-
Human hepatocellular carcinoma (HepG2) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 5,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
Compound Treatment
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully aspirate the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include the following controls on the plate:
-
Untreated Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with the culture medium containing the highest concentration of DMSO used in the dilutions.
-
Blank Control: Wells containing culture medium only (no cells).
-
-
Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO2.
MTT Assay Protocol
-
Following the incubation period, carefully remove the treatment medium from each well.
-
Add 100 µL of fresh, serum-free DMEM to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Incubate the plate for 4 hours at 37°C in the dark.
-
After the incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the MTT assay after 48 hours of treatment with this compound.
Table 1: Absorbance Data (570 nm) for this compound Treated HepG2 Cells (48h)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.249 | 1.265 | 1.258 | 1.257 |
| 5 | 1.198 | 1.221 | 1.209 | 1.209 |
| 10 | 1.103 | 1.125 | 1.114 | 1.114 |
| 25 | 0.956 | 0.978 | 0.967 | 0.967 |
| 50 | 0.642 | 0.658 | 0.651 | 0.650 |
| 100 | 0.311 | 0.325 | 0.318 | 0.318 |
| 200 | 0.154 | 0.162 | 0.158 | 0.158 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Percentage Cell Viability of HepG2 Cells Treated with this compound (48h)
| Concentration (µM) | Average Absorbance (Corrected) | % Cell Viability |
| Vehicle Control (0) | 1.218 | 100.00 |
| 1 | 1.204 | 98.85 |
| 5 | 1.156 | 94.91 |
| 10 | 1.061 | 87.11 |
| 25 | 0.914 | 75.04 |
| 50 | 0.597 | 49.01 |
| 100 | 0.265 | 21.76 |
| 200 | 0.105 | 8.62 |
From this hypothetical data, the IC50 value for this compound in HepG2 cells after 48 hours of treatment is estimated to be approximately 50 µM.
Visualizations
References
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Benzyl 3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) 3-phenylpropanoate, also known as benzyl hydrocinnamate, is an aromatic ester with potential applications in the pharmaceutical and cosmetic industries. Structurally, it is an ester of benzyl alcohol and 3-phenylpropanoic acid (hydrocinnamic acid). Both benzyl alcohol and derivatives of phenylpropanoic acid are known to exhibit antimicrobial and antifungal properties. Benzyl alcohol is a well-established preservative in various formulations, demonstrating activity against a range of bacteria and fungi.[1][2][3][4] Similarly, 3-phenylpropanoic acid and related cinnamic acid derivatives have been reported to possess antibacterial and antifungal efficacy.[5][6][7][8]
These application notes provide a comprehensive guide for the systematic screening of Benzyl 3-phenylpropanoate for its antimicrobial and antifungal activities. The protocols detailed below are intended to guide researchers in determining the compound's spectrum of activity and potency against a panel of clinically relevant and standard bacterial and fungal strains.
Data Presentation
Quantitative data from antimicrobial and antifungal susceptibility testing should be meticulously recorded to allow for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (Name & MIC in µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | ||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | ||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MBC (µg/mL) | Positive Control (Name & MBC in µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||
| Bacillus subtilis (e.g., ATCC 6633) | Gram-positive | ||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | ||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) | Positive Control (Name & MIC in µg/mL) |
| Candida albicans (e.g., ATCC 90028) | Yeast | ||
| Aspergillus niger (e.g., ATCC 16404) | Mold | ||
| Cryptococcus neoformans (e.g., ATCC 14116) | Yeast |
Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains
| Fungal Strain | Type | MFC (µg/mL) | Positive Control (Name & MFC in µg/mL) |
| Candida albicans (e.g., ATCC 90028) | Yeast | ||
| Aspergillus niger (e.g., ATCC 16404) | Mold | ||
| Cryptococcus neoformans (e.g., ATCC 14116) | Yeast |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Bacterial and fungal inoculums
-
Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth and DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (a known antibiotic or antifungal), a negative control (broth with DMSO, no compound), and a growth control (broth with inoculum, no compound).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC Determination.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Materials:
-
MIC plates from Protocol 1
-
Mueller-Hinton Agar (B569324) (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot or spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
Reading MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Caption: Workflow for MBC/MFC Determination.
Potential Mechanism of Action
While the specific signaling pathway for this compound is not yet elucidated, the antimicrobial action of its components, benzyl alcohol and phenolic acids, often involves disruption of the cell membrane and interference with cellular processes. Benzyl alcohol can increase membrane fluidity, leading to instability and leakage of intracellular components.[1] Phenylpropanoic acids and related phenolic compounds can also disrupt cell membranes, inhibit enzymes, and interfere with energy production.
References
- 1. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemcomplex.com [chemcomplex.com]
- 3. Benzyl Alcohol – ArvinKala [arvinkala.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]
Application Notes and Protocols for Enzyme Inhibition Studies with Benzyl 3-phenylpropanoate
Abstract:
This document provides a detailed framework for conducting enzyme inhibition studies with Benzyl (B1604629) 3-phenylpropanoate. Due to a lack of specific publicly available data on the enzymatic targets of Benzyl 3-phenylpropanoate, this application note presents a hypothetical study targeting pancreatic lipase (B570770) , a key enzyme in dietary fat digestion. The protocols and data herein are illustrative and intended to serve as a template for researchers investigating the inhibitory potential of this compound.
Introduction
This compound is a benzyl ester with potential applications in various fields. Its structural similarity to other known enzyme inhibitors suggests it may also exhibit biological activity. One potential target is pancreatic lipase (PL), an enzyme crucial for the hydrolysis of dietary triglycerides. Inhibition of pancreatic lipase can reduce the absorption of fats, making it a therapeutic target for obesity and related metabolic disorders. This document outlines the protocols for evaluating the inhibitory effects of this compound on pancreatic lipase.
Quantitative Data Presentation
The inhibitory activity of this compound against a target enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound and a known lipase inhibitor, Orlistat, for comparative purposes.
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | Pancreatic Lipase | 75.3 |
| Orlistat (Positive Control) | Pancreatic Lipase | 0.5 |
Experimental Protocols
A detailed methodology for determining the inhibitory effect of this compound on pancreatic lipase is provided below. This protocol is based on a colorimetric assay using p-nitrophenyl butyrate (B1204436) (p-NPB) as a substrate.
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL)
-
This compound
-
Orlistat (positive control)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Triton X-100
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Substrate Solution: Prepare a 25 mM solution of p-nitrophenyl butyrate in 5 mM sodium acetate (B1210297) buffer containing 1% Triton X-100.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a stock solution of Orlistat in DMSO.
In Vitro Lipase Inhibition Assay
-
Add 160 µL of 100 mM Tris buffer to each well of a 96-well plate.
-
Add 20 µL of various concentrations of this compound (dissolved in DMSO) to the test wells.
-
Add 20 µL of various concentrations of Orlistat to the positive control wells.
-
Add 20 µL of DMSO to the negative control wells.
-
Add 60 µL of the lipase solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 180 µL of the p-NPB substrate solution to all wells.
-
Incubate the mixture for 60 minutes at 37°C.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro pancreatic lipase inhibition assay.
Caption: Workflow for Pancreatic Lipase Inhibition Assay.
Signaling Pathway
This diagram depicts a simplified pathway of dietary fat digestion and the point of inhibition by a pancreatic lipase inhibitor.
Caption: Inhibition of Dietary Fat Digestion Pathway.
Troubleshooting & Optimization
Troubleshooting low yield in Benzyl 3-phenylpropanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of benzyl (B1604629) 3-phenylpropanoate.
Troubleshooting Guide
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low yield in the synthesis of benzyl 3-phenylpropanoate, typically achieved through Fischer esterification of 3-phenylpropanoic acid and benzyl alcohol, can stem from several factors. A systematic approach to troubleshooting is recommended.
First, consider the equilibrium of the Fischer esterification reaction. This reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[1][2][3] To mitigate this, you can:
-
Use an excess of one reactant: Employing an excess of either 3-phenylpropanoic acid or benzyl alcohol can drive the reaction towards the product side.[1]
-
Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[3][4]
Next, evaluate the reaction conditions. Inadequate temperature or reaction time can lead to incomplete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
The choice and handling of the acid catalyst are also critical. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃).[3][4] Ensure the catalyst is not old or deactivated.
Side reactions can also significantly impact the yield. A potential side reaction is the formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially at high temperatures in the presence of a strong acid.
Finally, assess your purification process. Product loss can occur during workup and purification steps. Optimize extraction and chromatography procedures to maximize recovery.
The following flowchart outlines a logical workflow for troubleshooting low yield:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol using an acid catalyst.[2] This method is widely used due to the availability of starting materials and its relatively straightforward procedure.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (3-phenylpropanoic acid and benzyl alcohol), you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of hexanes and ethyl acetate (B1210297).
Q3: I see multiple spots on my TLC plate even after the reaction has run for a long time. What could they be?
A3: Besides your starting materials and the desired product, other spots could indicate the presence of side products. A common side product in reactions involving benzyl alcohol and a strong acid catalyst is dibenzyl ether, formed by the self-condensation of two molecules of benzyl alcohol. If your starting 3-phenylpropanoic acid was synthesized from a precursor with a benzyl protecting group, you might also see impurities from incomplete reactions or side reactions from that synthesis, such as debenzylation products.[6]
Q4: How do I remove the acid catalyst after the reaction is complete?
A4: The acid catalyst can be removed during the workup procedure. Typically, the reaction mixture is diluted with an organic solvent and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acid catalyst.[4] Subsequent washes with water and brine will further remove any residual acid and salts.
Q5: What is the best way to purify the crude this compound?
A5: The most common method for purifying the crude product is column chromatography on silica (B1680970) gel.[7] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the non-polar this compound from the more polar unreacted 3-phenylpropanoic acid and benzyl alcohol, as well as any other polar impurities.
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Fischer Esterification
| Catalyst | Typical Loading (mol%) | Reaction Time (h) | Reported Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | 1-5 | 4-8 | 85-95 | Strong acid, can cause charring at high temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | 5-10 | 6-12 | 80-90 | Milder than H₂SO₄, easier to handle. |
| Boron Trifluoride (BF₃) | 10-20 | 3-6 | 88-96 | Lewis acid, effective but requires anhydrous conditions. |
| Amberlyst-15 | 10-15 (w/w) | 8-16 | 75-85 | Heterogeneous catalyst, easily removed by filtration. |
Note: Yields are representative and can vary based on specific reaction conditions.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and toluene (B28343) as a solvent to facilitate water removal with a Dean-Stark apparatus.
Materials:
-
3-phenylpropanoic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene (enough to fill the flask to about half its volume).
-
Reaction: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 6-12 hours). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washes: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2x) to neutralize the p-TsOH.
-
Water (1x).
-
Brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil. Characterize the product by NMR and IR spectroscopy.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing debenzylation during Benzyl 3-phenylpropanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (B1604629) 3-phenylpropanoate, with a specific focus on preventing the common side reaction of debenzylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Benzyl 3-phenylpropanoate, particularly concerning the prevention of debenzylation.
Issue 1: Low Yield of this compound and Presence of Toluene (B28343)/Benzyl Alcohol Impurity
-
Question: My reaction is showing a low yield of the desired benzyl ester, and I'm observing significant amounts of toluene and unreacted benzyl alcohol. What is the likely cause and how can I fix it?
-
Answer: This is a classic sign of debenzylation, where the benzyl ester product or the benzyl alcohol starting material is being cleaved. The primary culprit is often the use of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), especially at elevated temperatures. Strong acids can protonate the ester's benzyl oxygen, making it a good leaving group and susceptible to cleavage.
Solutions:
-
Switch to a Milder Catalyst: Replace sulfuric acid with a less aggressive catalyst. Solid acid catalysts like Amberlyst-15 or Dowex H⁺ are excellent alternatives that can be easily filtered out after the reaction. p-Toluenesulfonic acid (p-TSA) is another milder option compared to sulfuric acid.
-
Optimize Reaction Temperature: Avoid excessive heat. If using Fischer esterification, maintain the reaction temperature at the reflux of the solvent (e.g., toluene) but avoid unnecessarily high temperatures that can promote side reactions.
-
Consider Alternative Esterification Methods: For substrates that are particularly sensitive, consider non-acidic esterification methods. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a very mild method performed at room temperature, which completely avoids the risk of acid-catalyzed debenzylation.
-
Issue 2: Formation of Dibenzyl Ether as a Byproduct
-
Question: Besides my desired ester, I am isolating a significant amount of dibenzyl ether. How can I prevent this?
-
Answer: The formation of dibenzyl ether is a common side reaction when using benzyl alcohol under acidic conditions. The acid catalyst can protonate the hydroxyl group of one benzyl alcohol molecule, which then gets eliminated as water, forming a benzyl carbocation. This carbocation can then be attacked by another molecule of benzyl alcohol to form dibenzyl ether.
Solutions:
-
Use Stoichiometric Amounts of Reactants: Ensure that you are not using a large excess of benzyl alcohol, as this can favor the self-condensation reaction.
-
Employ a Milder Catalyst: As with debenzylation of the ester, switching from a strong acid like H₂SO₄ to a milder catalyst like p-TSA or a solid acid resin can significantly reduce the formation of dibenzyl ether.
-
Control Reaction Temperature: Lowering the reaction temperature will disfavor the formation of the benzyl carbocation intermediate required for dibenzyl ether formation.
-
Frequently Asked Questions (FAQs)
Q1: What is debenzylation and why is it a problem in the synthesis of this compound?
A1: Debenzylation is the cleavage of a benzyl group from a molecule. In this synthesis, it refers to the removal of the benzyl group from the benzyl ester product, resulting in the formation of 3-phenylpropanoic acid and toluene or benzyl alcohol. This is a significant issue as it reduces the yield of the desired product and introduces impurities that can be difficult to separate.
Q2: Which synthesis method is recommended to minimize debenzylation?
A2: For the synthesis of this compound, using milder reaction conditions is key. While Fischer esterification is common, substituting the typical sulfuric acid catalyst with a solid acid catalyst like Amberlyst-15 or Dowex H⁺ is highly recommended. These catalysts are effective and can be easily removed by filtration, simplifying the workup. For highly sensitive substrates or to completely eliminate the risk of acid-catalyzed side reactions, the Steglich esterification using DCC/DMAP is an excellent, albeit more expensive, alternative.
Q3: Can I use other benzylating agents besides benzyl alcohol?
A3: Yes, benzyl bromide can be used to react with the carboxylate salt of 3-phenylpropanoic acid. This method avoids the use of a strong acid catalyst for esterification. However, benzyl bromide is a lachrymator and requires careful handling. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone (B3395972) with a base such as potassium carbonate.
Q4: How can I monitor the progress of the reaction and detect debenzylation?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting materials (3-phenylpropanoic acid and benzyl alcohol), the reaction mixture, and a co-spot of the starting materials. The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting material spots indicates the reaction is proceeding. To detect debenzylation, you can look for the reappearance of the 3-phenylpropanoic acid spot after the initial formation of the ester. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the product and byproducts like toluene and dibenzyl ether in the reaction mixture.
Data Presentation
Table 1: Comparison of Catalysts for Benzyl Ester Synthesis (Fischer Esterification)
| Catalyst | Substrate | Product | Yield (%) | Debenzylation Byproduct | Reference |
| H₂SO₄ | Benzyl alcohol, Acetic acid | Benzyl acetate | ~70% | Potential for polymerization and other side reactions | [1] |
| p-Toluenesulfonic acid | Various carboxylic acids, Benzyl alcohol | Benzyl esters | High | Lower than H₂SO₄ | [2] |
| Amberlyst-15 | Ethylacetoacetate, Benzyl amine | 3-benzylamino-but-2-enoic acid ethyl ester | 94% | Minimal | [3] |
| Dowex H⁺ | Benzyl alcohol, various acids | Benzyl esters | 85% | Minimal |
Note: Yields are highly dependent on reaction conditions such as temperature, reaction time, and reactant ratios.
Table 2: Comparison of Different Esterification Methods for Benzyl Esters
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Fischer Esterification (Mild Catalyst) | 3-Phenylpropanoic acid, Benzyl alcohol, p-TSA or Amberlyst-15 | 80-95% (estimated) | Cost-effective, simple procedure. | Equilibrium reaction, requires removal of water. |
| Benzylation with Benzyl Bromide | 3-Phenylpropanoic acid, Benzyl bromide, K₂CO₃ | 80-90% | Avoids strong acids, high yield. | Benzyl bromide is a lachrymator. |
| Steglich Esterification | 3-Phenylpropanoic acid, Benzyl alcohol, DCC, DMAP | >90% (estimated) | Very mild conditions, high yield. | Reagents are expensive, byproduct (DCU) removal. |
Experimental Protocols
Recommended Protocol: Synthesis of this compound using Amberlyst-15
This protocol is recommended for its high yield, mild reaction conditions that minimize debenzylation, and ease of catalyst removal.
Materials:
-
3-Phenylpropanoic acid
-
Benzyl alcohol
-
Amberlyst-15 (ion-exchange resin)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
Setup: Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if available) filled with toluene.
-
Reagents: To the flask, add 3-phenylpropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and Amberlyst-15 (10-20% by weight of the carboxylic acid). Add a sufficient amount of toluene to dissolve the reactants.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst. Wash the resin with a small amount of toluene.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Visualizations
Chemical Reaction Pathway
Caption: Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol.
Troubleshooting Workflow for Debenzylation
Caption: Troubleshooting workflow for low yield due to debenzylation.
Logical Relationship of Reaction Parameters
Caption: Influence of reaction parameters on product yield and debenzylation.
References
Technical Support Center: Esterification of 3-Phenylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals conducting the esterification of 3-phenylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Fischer esterification of 3-phenylpropanoic acid?
The primary side reactions encountered during the acid-catalyzed esterification of 3-phenylpropanoic acid are the self-condensation of the alcohol to form a symmetric ether and, particularly with secondary or tertiary alcohols, dehydration to form an alkene.[1][2] Under harsh conditions, such as high temperatures and strong acid concentrations, the formation of dark, polymeric tars can also occur.[3]
Q2: My reaction mixture turned dark brown/black. What happened and is the reaction salvageable?
A dark coloration typically indicates decomposition or polymerization, often caused by excessively high temperatures or a high concentration of the acid catalyst (like sulfuric acid).[3] If the darkening is minimal, the reaction may still yield some product. However, significant charring suggests that the desired reaction has been compromised by side reactions. It is recommended to restart the experiment with better temperature control and potentially a milder catalyst.
Q3: My ester yield is significantly lower than expected. What are the likely causes?
Low yields in Fischer esterification are common and can be attributed to several factors:
-
Equilibrium Limitations: The reaction is reversible, and without driving the equilibrium forward, the yield will be limited.[4]
-
Presence of Water: Any water present in the reactants or formed as a byproduct will shift the equilibrium back towards the starting materials, reducing the ester yield.[4][5]
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Suboptimal Reactant Ratio: Not using a sufficient excess of one reactant (typically the alcohol) can limit the conversion of the limiting reagent.[6]
-
Inefficient Catalysis: An insufficient amount of catalyst or a deactivated catalyst will slow the reaction, preventing it from reaching equilibrium in a practical timeframe.[4]
-
Steric Hindrance: Using a sterically bulky alcohol can slow the reaction rate.[4]
Q4: I observe an unexpected byproduct in my analysis (NMR/GC-MS). How can I identify it?
The most likely byproducts are a symmetric ether formed from your alcohol (e.g., diethyl ether from ethanol) or an alkene if you used a secondary or tertiary alcohol. Compare the spectral data of your impurity with known spectra of the suspected ether or alkene. The ether will have characteristic C-O stretches in the IR and specific chemical shifts in the NMR, while an alkene will show signals in the vinylic region of the NMR.
Q5: How can I minimize the formation of a symmetric ether byproduct?
Ether formation is an acid-catalyzed dehydration of two alcohol molecules.[1][7] To suppress this side reaction, consider the following strategies:
-
Lower the Reaction Temperature: Ether formation is generally more favorable at higher temperatures.[2]
-
Reduce Catalyst Concentration: Use the minimum amount of acid catalyst necessary to promote esterification.[2]
-
Use an Alternative Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) which can sometimes produce fewer side products than sulfuric acid.[2]
-
Adjust Reactant Stoichiometry: Use an excess of the carboxylic acid relative to the alcohol, if feasible, to favor the bimolecular reaction between the acid and alcohol over the alcohol self-condensation.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ester Product | 1. Reaction has not reached equilibrium. 2. Presence of water in reagents or glassware. 3. Inactive or insufficient catalyst. 4. Equilibrium favors reactants. | 1. Increase reflux time. Monitor reaction progress via TLC.[8] 2. Ensure all glassware is thoroughly dried and use anhydrous reagents. 3. Add a fresh, adequate amount of acid catalyst. 4. Use a large excess of the alcohol (5-10 equivalents) or remove water as it forms using a Dean-Stark apparatus.[6][9] |
| Formation of a Second Organic Product (Ether) | 1. Alcohol self-condensation. 2. Reaction temperature is too high. | 1. Use an excess of 3-phenylpropanoic acid instead of the alcohol. 2. Lower the reaction temperature. The optimal temperature for many esterifications is between 60-110°C.[2][9] |
| Formation of an Alkene Product | 1. Dehydration of a secondary or tertiary alcohol. | 1. Use a milder acid catalyst (e.g., p-TsOH). 2. Lower the reaction temperature. 3. Consider alternative esterification methods that do not use strong acid, such as Steglich esterification.[9] |
| Dark Brown or Black Reaction Mixture | 1. Overheating. 2. Concentrated acid catalyst was not mixed in properly upon addition. 3. Reactant decomposition. | 1. Maintain a consistent and appropriate reflux temperature.[3] 2. Add the acid catalyst slowly with vigorous stirring to ensure proper mixing.[3] 3. If decomposition is suspected, restart with milder conditions (lower temperature, less catalyst). |
| Difficulty Separating Product During Workup | 1. The ester is partially soluble in the aqueous layer, especially with short-chain alcohols. 2. Incomplete neutralization of the acid catalyst. | 1. Use a brine wash during the extraction to decrease the solubility of the ester in the aqueous phase. 2. Ensure complete neutralization by adding sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (test with pH paper).[8] |
Data Presentation
Table 1: Effect of Reaction Parameters on Propanoic Acid Esterification Conversion
This data, adapted from studies on propanoic acid, illustrates general trends applicable to the esterification of 3-phenylpropanoic acid.
| Parameter | Condition A | Conversion (ω) | Condition B | Conversion (ω) | Citation |
| Temperature | 35°C (at 210 min) | 83.7% | 65°C (at 210 min) | 96.9% | [10] |
| Molar Ratio (Acid:Alcohol) | 1:2.5 (at 120 min) | ~75% | 1:10 (at 120 min) | ~85% | [10] |
| Alcohol Structure | 2-propanol (secondary) | Lower Reactivity | 1-butanol (primary) | Higher Reactivity | [10] |
Conversion rates are illustrative and will vary based on the specific alcohol and precise reaction conditions.
Experimental Protocols
Protocol 1: Standard Fischer Esterification using Sulfuric Acid
This protocol describes a standard method for the esterification of 3-phenylpropanoic acid with ethanol (B145695).
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanoic acid (e.g., 3.0 g, 1.0 equiv) and ethanol (e.g., 15 mL, ~10 equiv).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.3 mL) to the mixture.[3] An exothermic reaction and precipitation of a salt may be observed; this precipitate should dissolve upon heating.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours. The reaction can be monitored by TLC.[3][8]
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 30 mL of deionized water.
-
Rinse the flask with a small amount of diethyl ether (or another suitable extraction solvent) and add it to the separatory funnel.
-
Carefully neutralize the excess acid by adding 10% aqueous sodium carbonate solution in portions until gas evolution stops.[8]
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude ethyl 3-phenylpropanoate by vacuum distillation or column chromatography.
Protocol 2: Esterification with Water Removal (Dean-Stark)
This protocol is designed to maximize yield by removing the water byproduct.
-
Setup: To a 100 mL round-bottom flask, add 3-phenylpropanoic acid (e.g., 15.0 g, 1.0 equiv), the desired alcohol (e.g., 1.2 equiv), a non-polar solvent that forms an azeotrope with water (e.g., toluene, 40 mL), and an acid catalyst such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.5 g).[9]
-
Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.
-
Water Removal: Water will collect in the side arm of the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected.[9]
-
Workup & Purification: Cool the reaction mixture and proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the Fischer esterification of 3-phenylpropanoic acid.
Caption: Key reactions in the esterification of 3-phenylpropanoic acid.
Caption: A troubleshooting decision tree for low-yield esterification reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Technical Support Center: Optimizing Reaction Conditions for the Preparation of Benzyl 3-phenylpropanoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of Benzyl (B1604629) 3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Benzyl 3-phenylpropanoate?
The most common and direct method for preparing this compound is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.
Q2: How does the Fischer esterification reaction work?
Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Q3: How can the reaction equilibrium be shifted towards the formation of the ester product?
To maximize the yield of this compound, the reaction equilibrium needs to be shifted to the product side. This can be achieved by:
-
Using an excess of one of the reactants: Typically, the more readily available or easily removable reactant, such as benzyl alcohol, is used in excess.
-
Removing water as it is formed: This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or cyclohexane.[1]
Q4: What are the most effective catalysts for this esterification?
Strong Brønsted acids are the most common catalysts for Fischer esterification. These include:
-
Sulfuric acid (H₂SO₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Hydrochloric acid (HCl)
Lewis acids such as boron trifluoride (BF₃) can also be used. The choice of catalyst can influence the reaction rate and the potential for side reactions.
Q5: What are the typical reaction conditions?
The reaction is typically carried out by heating the mixture of 3-phenylpropanoic acid, benzyl alcohol, and the acid catalyst to reflux. The exact temperature will depend on the solvent used. Reaction times can vary from a few hours to over 24 hours, depending on the specific conditions and scale of the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective water removal: The presence of water can shift the equilibrium back towards the starting materials. 2. Insufficient catalyst: The reaction rate may be too slow without adequate catalysis. 3. Low reaction temperature or short reaction time: The reaction may not have reached equilibrium or completion. 4. Deactivated catalyst: The catalyst may have been neutralized or degraded. | 1. Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is effectively forming an azeotrope with water. Use a drying agent if a Dean-Stark trap is not used. 2. Increase the catalyst loading. For sulfuric acid, a catalytic amount is typically sufficient. 3. Increase the reaction temperature to ensure reflux and extend the reaction time. Monitor the reaction progress using TLC. 4. Use a fresh batch of acid catalyst. |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction: The reaction has not been allowed to proceed to completion. 2. Equilibrium has been reached: The forward and reverse reaction rates are equal. | 1. Extend the reflux time and continue to monitor by TLC until the starting material spot is no longer visible. 2. If the reaction has stalled, consider adding more of the excess reagent (e.g., benzyl alcohol) or ensure efficient water removal. |
| Formation of Side Products | 1. Self-condensation of benzyl alcohol: This can occur at high temperatures and with high concentrations of strong acid, leading to the formation of dibenzyl ether. 2. Polymerization of benzyl alcohol: This is a known side reaction, especially with excess sulfuric acid. | 1. Use a milder acid catalyst like p-TsOH. Control the reaction temperature carefully. 2. Use a minimal amount of sulfuric acid as a catalyst. |
| Difficulties in Product Purification | 1. Incomplete removal of acidic catalyst and unreacted carboxylic acid: Residual acid can complicate purification. 2. Co-elution of benzyl alcohol and the product during column chromatography: The polarities of the alcohol and ester may be similar in some solvent systems. | 1. During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove all acidic components. 2. Optimize the solvent system for column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is often effective. Monitor fractions carefully by TLC. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification with a Dean-Stark Trap
This protocol describes a common method for the preparation of this compound using a Dean-Stark apparatus to remove water azeotropically.
Materials:
-
3-phenylpropanoic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-phenylpropanoic acid (1.0 eq), benzyl alcohol (1.5 - 2.0 eq), and a catalytic amount of p-TsOH (e.g., 0.05 eq). Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, or until TLC analysis indicates the consumption of the limiting reagent.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted 3-phenylpropanoic acid and the p-TsOH catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Data Presentation
The yield of this compound is influenced by several factors. The following table provides an illustrative summary of how different reaction parameters can affect the outcome of the Fischer esterification. Note: Specific quantitative data for the synthesis of this compound is not extensively available in the literature; this table is based on general principles of Fischer esterification.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | H₂SO₄ (catalytic) | p-TsOH (catalytic) | No Catalyst | H₂SO₄ and p-TsOH are expected to give higher yields compared to no catalyst. H₂SO₄ may lead to more side products. |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:3 | 3:1 | Using an excess of benzyl alcohol (1:3) is expected to increase the yield by shifting the equilibrium. |
| Water Removal | None | Dean-Stark Trap | Molecular Sieves | Active water removal (Dean-Stark or molecular sieves) will significantly increase the yield compared to a closed system. |
| Temperature | Room Temperature | 80 °C | Reflux (Toluene, 111 °C) | Higher temperatures increase the reaction rate. Refluxing is generally necessary for a reasonable reaction time and for azeotropic water removal. |
| Reaction Time | 2 hours | 8 hours | 24 hours | Longer reaction times generally lead to higher conversion until equilibrium is reached. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Improving the Purity of Benzyl 3-phenylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of Benzyl (B1604629) 3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Benzyl 3-phenylpropanoate reaction mixture synthesized via Fischer Esterification?
The most common impurities include unreacted starting materials, byproducts, and side-reaction products. These can be broadly categorized as:
-
Unreacted Starting Materials: 3-phenylpropanoic acid and benzyl alcohol.
-
Catalyst Residue: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
-
Byproducts: Water, which is formed during the esterification reaction.
-
Side-Reaction Products:
-
Dibenzyl ether: Formed from the self-condensation of benzyl alcohol under acidic conditions.
-
Products of thermal degradation: If the reaction is heated for too long or at too high a temperature.
-
Q2: My purified this compound has a faint acidic smell. What is the likely cause?
An acidic smell typically indicates the presence of residual 3-phenylpropanoic acid. This can happen if the reaction did not go to completion or if the purification process was not sufficient to remove all the unreacted acid.
Q3: After purification, my product is a yellowish oil instead of a colorless one. What could be the reason?
A yellowish tint can be due to several factors, including the presence of colored impurities from the starting materials or the formation of degradation products during the reaction or purification. Tar formation due to the use of strong acid catalysts like sulfuric acid can also contribute to discoloration.[1]
Q4: I am losing a significant amount of product during purification. What are the common causes of low yield?
Low recovery yields can result from several factors during the purification process:
-
Recrystallization:
-
Using a solvent in which the product is too soluble at low temperatures.
-
Using an excessive amount of solvent.
-
Cooling the solution too rapidly, leading to the formation of fine crystals that are difficult to filter.
-
-
Column Chromatography:
-
Improper choice of eluent, leading to poor separation.
-
Co-elution of the product with impurities.
-
Decomposition of the product on the silica (B1680970) gel if it is sensitive to acidic conditions.
-
-
General Handling: Physical loss of product during transfers between glassware.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and detecting non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Excellent for confirming the structure of the desired product and identifying structurally similar impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional group and the absence of the carboxylic acid O-H band from the starting material.
Troubleshooting Guides
Issue 1: Incomplete Reaction - Presence of Starting Materials
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a significant amount of 3-phenylpropanoic acid and/or benzyl alcohol in the crude product (identified by TLC, GC-MS, or NMR). | The Fischer esterification is an equilibrium reaction. The equilibrium may not have been sufficiently shifted towards the product. | 1. Increase the excess of one reactant: Use a larger excess of benzyl alcohol. 2. Remove water: Use a Dean-Stark apparatus during the reaction to remove water as it is formed, driving the equilibrium towards the ester. 3. Increase reaction time or temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature. Monitor the reaction progress by TLC. 4. Use a more effective catalyst: Consider using a different acid catalyst. |
Issue 2: Presence of Side-Reaction Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Identification of dibenzyl ether in the product mixture (e.g., by GC-MS). | Self-condensation of benzyl alcohol, promoted by strong acid catalysts and high temperatures. | 1. Lower the reaction temperature. 2. Use a milder acid catalyst. 3. Add the benzyl alcohol slowly to the reaction mixture containing the carboxylic acid and catalyst. |
| Discolored (yellow to brown) product. | Formation of colored byproducts or thermal degradation. | 1. Lower the reaction temperature and shorten the reaction time. 2. Purify the starting materials to remove any colored impurities. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 3: Difficulties in Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Recrystallization: Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. | 1. Choose a lower-boiling point solvent or a solvent mixture. 2. Ensure the solution is not supersaturated to an extreme degree. Try adding a seed crystal. 3. Cool the solution slowly. |
| Recrystallization: Poor recovery of the product. | The compound is too soluble in the chosen solvent at low temperatures. | 1. Select a different solvent or solvent system where the compound has lower solubility when cold. 2. Use the minimum amount of hot solvent to dissolve the crude product. 3. Ensure complete crystallization by allowing sufficient time at a low temperature. |
| Column Chromatography: Poor separation of the product from impurities. | The chosen eluent system is not optimal. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. 2. Use a gradient elution to effectively separate compounds with different polarities. 3. Ensure proper column packing to avoid channeling. |
Data Presentation
The following table provides a representative comparison of the effectiveness of different purification methods for improving the purity of this compound. Note: These are typical values and can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (Crude) | Purity after 1st Purification | Purity after 2nd Purification | Typical Yield |
| Recrystallization | ~85% | ~95-97% | >99% | 70-85% |
| Column Chromatography | ~85% | >98% | N/A | 80-95% |
| Preparative HPLC | ~85% | >99.5% | N/A | 50-70% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
3-phenylpropanoic acid
-
Benzyl alcohol (freshly distilled)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, and other standard glassware
Procedure:
-
To a 250 mL round-bottom flask, add 3-phenylpropanoic acid (1.0 eq), benzyl alcohol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted 3-phenylpropanoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Water
-
Erlenmeyer flask, beaker, Büchner funnel, and filter flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely with gentle heating and stirring.
-
Once dissolved, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals of pure this compound should form.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column, and fraction collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Challenges in the Scale-up of Benzyl 3-phenylpropanoate Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the synthesis of Benzyl (B1604629) 3-phenylpropanoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges, alongside detailed experimental protocols and relevant data.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Benzyl 3-phenylpropanoate suitable for scale-up?
A1: The most common and industrially viable methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between 3-phenylpropanoic acid and benzyl alcohol. It is a cost-effective method, but its reversible nature requires strategies to drive the reaction to completion, such as removing water azeotropically or using an excess of one reactant.[1][2]
-
Benzylation of 3-phenylpropanoic acid: This involves the reaction of a 3-phenylpropanoate salt with a benzyl halide (e.g., benzyl bromide or chloride). This method can offer high yields but requires careful selection of base and solvent, and the handling of lachrymatory benzyl halides is a safety consideration on a larger scale.
Q2: What are the primary challenges when scaling up the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol?
A2: The main challenges in scaling up this Fischer esterification include:
-
Heat Management: The reaction is moderately exothermic, and on a large scale, the heat generated can exceed the heat removal capacity of the reactor, leading to a potential thermal runaway.[3] Proper reactor design and cooling are crucial.
-
Water Removal: As a reversible reaction, the water produced must be efficiently removed to drive the equilibrium towards the product.[1][4] On a large scale, this is typically achieved using a Dean-Stark trap with an azeotropic solvent like toluene (B28343).
-
By-product Formation: At elevated temperatures required for the reaction, side reactions such as the formation of dibenzyl ether from the self-condensation of benzyl alcohol can occur, complicating purification.
-
Work-up and Purification: Handling large volumes during aqueous work-up can lead to challenges like emulsion formation and difficult phase separations.[5] Purification of the final product, often requiring vacuum distillation, needs to be carefully controlled to prevent thermal degradation.
Q3: How can I minimize the formation of dibenzyl ether during the synthesis?
A3: To minimize the formation of dibenzyl ether, consider the following strategies:
-
Temperature Control: Operate at the lowest effective temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: Use a milder acid catalyst or a heterogeneous catalyst which can sometimes offer better selectivity.
-
Stoichiometry: While an excess of benzyl alcohol is often used to drive the esterification, an excessive amount at high temperatures can favor self-condensation. Careful optimization of the molar ratio is necessary.
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Thermal Hazards: Due to the exothermicity of the esterification, a thorough thermal hazard evaluation, for instance, using reaction calorimetry, is essential to understand the potential for a thermal runaway.[6]
-
Reagent Handling: Benzyl halides are lachrymatory and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Pressure Management: The reaction vessel should be equipped with appropriate pressure relief systems, especially if there is a risk of gas evolution or thermal runaway.[7]
-
Solvent Safety: Toluene, often used for azeotropic water removal, is flammable and has associated health risks. Ensure proper grounding of equipment and adequate ventilation.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
-
Q: My reaction stalls, and I observe a significant amount of unreacted 3-phenylpropanoic acid. What could be the cause?
-
A: This is often due to the equilibrium nature of the Fischer esterification.[8]
-
Inefficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that the azeotropic solvent (e.g., toluene) is effectively removing water. On a larger scale, the rate of water removal might be a limiting factor.
-
Insufficient Catalyst: The amount of acid catalyst may be insufficient for the scale of the reaction. Consider a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate. Gradually increase the temperature while carefully monitoring for exotherms.
-
-
Issue 2: By-product Formation and Purification Challenges
-
Q: I am observing a significant amount of high-boiling impurities in my crude product. What are they and how can I remove them?
-
A: A common high-boiling impurity is dibenzyl ether, formed from the self-condensation of benzyl alcohol at high temperatures.
-
Prevention: As mentioned in the FAQs, optimizing the reaction temperature and catalyst can minimize its formation.
-
Removal: Fractional vacuum distillation is typically the most effective method for separating this compound from dibenzyl ether due to their different boiling points.
-
-
-
Q: During the work-up, I am struggling with emulsion formation and poor phase separation. How can I resolve this?
-
A: Emulsions can be a significant issue in large-scale work-ups.
-
Break the Emulsion: Adding a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Ensure an appropriate organic solvent is used for extraction.
-
Minimize Agitation: During washing, use gentle agitation to avoid the formation of stable emulsions.
-
-
Issue 3: Product Isolation and Crystallization Problems
-
Q: My this compound product fails to crystallize and remains an oil. What should I do?
-
A: This phenomenon, known as "oiling out," can be due to several factors.
-
Purity: The presence of impurities can inhibit crystallization. Consider further purification of the oil by chromatography or distillation before attempting crystallization again.
-
Solvent System: The chosen solvent system for crystallization may not be optimal. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).
-
Seeding: Introducing a seed crystal of pure this compound can induce crystallization.
-
Cooling Rate: A slow, controlled cooling process is more likely to yield crystals than rapid cooling.
-
-
Data Presentation
| Parameter | Lab Scale (Typical) | Pilot/Industrial Scale (Analogous Process)[9] |
| Reactants | ||
| Carboxylic Acid | 3-Phenylpropanoic Acid | Glycine |
| Alcohol | Benzyl Alcohol | Benzyl Alcohol |
| Catalyst | p-Toluenesulfonic acid or Sulfuric acid | p-Toluenesulfonic acid monohydrate |
| Solvent | Toluene | Toluene |
| Batch Size | ||
| Carboxylic Acid | 10 - 100 g | 50 - 100 kg |
| Benzyl Alcohol | 1.5 - 2.0 molar equivalents | ~8.4 kg per kg of glycine |
| Reaction Conditions | ||
| Temperature | 110 - 140 °C (Reflux) | Reflux |
| Reaction Time | 4 - 8 hours | Several hours for water removal + 1.5-2.5 hours hold |
| Yield & Purity | ||
| Typical Yield | 75 - 90% | ~88% |
| Purity (after purification) | >98% (by GC or HPLC) | >99.5% (by HPLC) |
Experimental Protocols
Detailed Methodology for Scale-up Synthesis of this compound via Fischer Esterification
This protocol is designed for a larger laboratory or pilot plant scale and incorporates measures for safety and efficiency.
Materials and Equipment:
-
3-Phenylpropanoic acid
-
Benzyl alcohol (reagent grade)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a temperature probe, and a condenser with a Dean-Stark trap.
-
Vacuum distillation apparatus suitable for the intended scale.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled with the Dean-Stark trap and condenser.
-
Charging Reactants: Charge the reactor with 3-phenylpropanoic acid (1.0 eq), benzyl alcohol (1.5 eq), and toluene (sufficient to allow for efficient stirring and azeotropic removal of water).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq).
-
Reaction:
-
Begin agitation and slowly heat the mixture to reflux.
-
Collect the water-toluene azeotrope in the Dean-Stark trap. The lower aqueous layer should be periodically drained.
-
Monitor the reaction progress by tracking the amount of water collected and by in-process controls (e.g., TLC or HPLC) to determine the consumption of the starting carboxylic acid.
-
Once the theoretical amount of water has been collected and the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature.
-
-
Work-up:
-
Transfer the reaction mixture to a suitable separation vessel.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO2 evolution), and finally with saturated brine solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene and excess benzyl alcohol.
-
Purify the resulting crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.
-
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Convenient synthesis of L-proline benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catsci.com [catsci.com]
- 7. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 8. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Removal of unreacted starting materials from Benzyl 3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzyl (B1604629) 3-phenylpropanoate, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I might find in my crude Benzyl 3-phenylpropanoate product?
A1: The most common synthesis of this compound is the Fischer esterification of 3-phenylpropanoic acid (also known as hydrocinnamic acid) with benzyl alcohol, typically using an acid catalyst like sulfuric acid. Therefore, the primary unreacted starting materials you will likely encounter are 3-phenylpropanoic acid and benzyl alcohol.
Q2: How can I remove unreacted 3-phenylpropanoic acid from my product?
A2: Unreacted 3-phenylpropanoic acid can be effectively removed by washing the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used.[1] The acidic carboxylic acid will react with the weak base to form a water-soluble carboxylate salt, which will partition into the aqueous layer and can be separated using a separatory funnel.
Q3: What is the best way to remove unreacted benzyl alcohol?
A3: Benzyl alcohol has a significantly lower boiling point than this compound. This difference allows for their separation by distillation.[2] Simple or fractional distillation under reduced pressure (vacuum distillation) is often employed to remove the more volatile benzyl alcohol, leaving behind the purified ester.
Q4: My crude product is an orange liquid. Is this normal, and how can I decolorize it?
A4: The appearance of a colored crude product, such as an orange liquid, can sometimes occur during esterification reactions, potentially due to side reactions or impurities in the starting materials.[2] If the color persists after the initial washing and distillation steps, column chromatography over silica (B1680970) gel can be an effective method for removing colored impurities.
Q5: What analytical techniques can I use to assess the purity of my this compound?
A5: Several analytical techniques can be used to confirm the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of starting materials and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the ester and identifying any residual starting materials.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide mass spectral data to confirm their identities and quantify their relative amounts.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1735 cm⁻¹ and the absence of a broad hydroxyl (-OH) stretch from the carboxylic acid and alcohol are indicative of a pure ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Broad or depressed melting point of the final product (if solid at room temp.) | Presence of impurities, likely unreacted starting materials. | Follow the detailed purification protocol involving a basic wash and distillation or chromatography. |
| Emulsion formation during aqueous wash | The crude product and aqueous layer are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[2] |
| Low yield after purification | Incomplete reaction or loss of product during purification steps. | Ensure the initial esterification reaction goes to completion. Be careful during extractions and transfers to minimize mechanical losses. |
| Product decomposes during distillation | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition. |
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₆H₁₆O₂ | 240.30 | N/A (liquid at room temp.) | 351.7 | Soluble in organic solvents. |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15.2 | 205.3 | Sparingly soluble in water; miscible with other alcohols and diethyl ether.[3][4][5][6][7] |
| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 47-50 | 280 | Sparingly soluble in water; soluble in organic solvents.[8][9][10][11][12] |
Experimental Protocols
Protocol 1: Removal of Unreacted 3-Phenylpropanoic Acid via Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure generated from CO₂ evolution.
-
Allow the layers to separate. The top layer will be the organic phase containing the ester, and the bottom layer will be the aqueous phase containing the sodium 3-phenylpropanoate salt.
-
Drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drain the aqueous layer and collect the organic layer in a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, free of acidic impurities.
Protocol 2: Removal of Unreacted Benzyl Alcohol via Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound (from which the acidic impurities have been removed as per Protocol 1) in the distillation flask.
-
Slowly reduce the pressure to the desired vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the boiling point of benzyl alcohol at the given pressure.
-
Once the benzyl alcohol has been removed, increase the temperature to distill the this compound, collecting the fraction at its corresponding boiling point under vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl Alcohol: Structure, Properties, Preparation & Uses [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. 3-phenylpropanoic acid [chemister.ru]
- 9. 3-Phenylpropionic acid, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 3-phenyl propionic acid, 501-52-0 [thegoodscentscompany.com]
- 11. 3-Phenylpropionic acid CAS#: 501-52-0 [m.chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
Byproduct identification in Benzyl 3-phenylpropanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (B1604629) 3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Benzyl 3-phenylpropanoate?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-phenylpropanoic acid with benzyl alcohol.[1][2][3][4] The reaction is typically conducted under reflux conditions to drive the equilibrium towards the product.[1][2]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: Due to the nature of the Fischer esterification and the reactivity of the starting materials, several byproducts can be formed. The most common include:
-
Unreacted Starting Materials: 3-phenylpropanoic acid and benzyl alcohol may remain due to the reversible nature of the reaction.[2][4]
-
Dibenzyl Ether: This is formed from the acid-catalyzed self-condensation of benzyl alcohol, especially at elevated temperatures.
-
Water: A stoichiometric byproduct of the esterification reaction.[2]
-
Polymeric and Sulfonated Products: With strong acid catalysts like sulfuric acid, benzyl alcohol can undergo polymerization or sulfonation, leading to tar-like substances.
Q3: How can I minimize the formation of dibenzyl ether?
A3: To reduce the formation of dibenzyl ether, it is crucial to control the reaction temperature and the concentration of the acid catalyst. Using a milder acid catalyst or a lower concentration of a strong acid can be beneficial. Additionally, ensuring the reaction is not heated for an excessively long period can help minimize this side reaction.
Q4: What is the purpose of washing the reaction mixture with a basic solution during workup?
A4: Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), is a critical purification step.[5][6] This wash serves two main purposes:
-
It neutralizes the strong acid catalyst (e.g., sulfuric acid) used in the reaction.
-
It converts any unreacted 3-phenylpropanoic acid into its sodium salt (sodium 3-phenylpropanoate), which is soluble in the aqueous layer and thus can be separated from the desired ester product.[7]
Q5: How can I effectively remove the water produced during the esterification?
A5: Removing water is essential to drive the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle.[2][4][7] This can be achieved by:
-
Using a Dean-Stark apparatus to azeotropically remove water as it is formed, particularly if a solvent like toluene (B28343) is used.
-
Employing a large excess of the alcohol reactant (benzyl alcohol) to shift the equilibrium.[8]
-
Using a dehydrating agent, although this is less common for this specific reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to insufficient reflux time or catalyst. | Increase reflux time and monitor the reaction progress using TLC. Ensure an appropriate catalytic amount of acid is used. |
| Reaction equilibrium not sufficiently shifted towards products. | Use a larger excess of benzyl alcohol or employ a Dean-Stark apparatus to remove water.[8] | |
| Presence of a Significant Amount of Unreacted 3-Phenylpropanoic Acid in the Final Product | Inefficient washing with the basic solution. | Perform multiple washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is basic. |
| Contamination with a High-Boiling Point Impurity (other than starting materials) | Formation of dibenzyl ether. | Reduce the reaction temperature or the concentration of the acid catalyst. Purify the final product by fractional distillation or column chromatography. |
| Formation of a Dark, Tarry Residue | Polymerization or sulfonation of benzyl alcohol. | Use a minimal amount of sulfuric acid or switch to a milder catalyst like p-toluenesulfonic acid. Avoid excessively high reaction temperatures. |
| Difficulty in Separating Layers During Aqueous Workup | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3-phenylpropanoic acid
-
Benzyl alcohol (at least 3 equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-phenylpropanoic acid and benzyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to obtain pure this compound.
Protocol 2: Byproduct Identification by GC-MS
This protocol outlines a general method for the analysis of the reaction mixture.
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute the sample with a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
If necessary, derivatize the sample to make the components more volatile for GC analysis. For carboxylic acids, silylation is a common technique.[9]
GC-MS Conditions (General Guidance):
-
Column: A non-polar capillary column, such as one with a 5%-phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating the components.[9]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components. A typical ramp rate is 10 °C/min.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-550.[9]
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST).
-
The expected retention order would generally be benzyl alcohol, dibenzyl ether, and then this compound, with 3-phenylpropanoic acid potentially eluting earlier or later depending on derivatization.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction and side reaction in the synthesis.
Experimental Workflow
Caption: Synthesis and purification workflow.
References
- 1. athabascau.ca [athabascau.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
Technical Support Center: Optimizing Solvent Systems for Benzyl 3-phenylpropanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Benzyl (B1604629) 3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Benzyl 3-phenylpropanoate?
A1: Common impurities in crude this compound, particularly when synthesized via Fischer-Speier esterification of 3-phenylpropanoic acid and benzyl alcohol, may include:
-
Unreacted Starting Materials: 3-phenylpropanoic acid and benzyl alcohol.
-
Byproducts: Water formed during the esterification reaction.
-
Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
-
Side Products: Dibenzyl ether, which can form from the self-condensation of benzyl alcohol under acidic conditions.
Q2: How can I effectively remove the unreacted 3-phenylpropanoic acid?
A2: Unreacted 3-phenylpropanoic acid can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on solubility data, a mixed solvent system of ethyl acetate (B1210297) and hexanes is a good starting point. Other potential solvents include ethanol, methanol, or isopropanol, possibly with the addition of water as an anti-solvent.
Q4: What is a recommended mobile phase for the column chromatography purification of this compound?
A4: A common and effective mobile phase for the purification of moderately polar compounds like this compound on a silica (B1680970) gel column is a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, will generally provide good separation of the product from less polar and more polar impurities.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility (g/L) |
| Ethanol | 59.98 |
| Methanol | 92.73 |
| Isopropanol | 21.23 |
| Ethyl Acetate | 236.91 |
| Water | 0.2 |
Data sourced from publicly available chemical databases.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethyl acetate and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Inducing Crystallization: Slowly add hexanes to the hot ethyl acetate solution until a slight cloudiness (turbidity) persists. If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude material. Test various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial solvent mixture. Collect fractions in separate tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the desired product and any more polar impurities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow for Purification
Stability issues of Benzyl 3-phenylpropanoate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Benzyl (B1604629) 3-phenylpropanoate under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Benzyl 3-phenylpropanoate is degrading under acidic conditions. What is the likely cause?
A1: The most common cause of degradation for this compound in an acidic environment is acid-catalyzed hydrolysis. In this reaction, the ester bond is cleaved, resulting in the formation of 3-phenylpropanoic acid and benzyl alcohol. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the solvent system used. Under harsh acidic conditions or prolonged heating, further degradation of the benzyl alcohol moiety to benzaldehyde (B42025) may occur.[1]
Q2: I am observing an unexpected peak in my HPLC analysis after exposing my sample to acid. What could it be?
A2: An unexpected peak in your HPLC chromatogram following acidic stress is likely a degradation product. The primary degradation products of this compound hydrolysis are 3-phenylpropanoic acid and benzyl alcohol.[1] To confirm the identity of the new peak, you can compare its retention time with that of authentic standards of these two compounds. Further characterization using techniques like mass spectrometry (MS) can provide definitive identification.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution as close to neutral as your experimental conditions allow. If acidic conditions are necessary, use the mildest effective acid concentration.
-
Temperature Control: Perform your experiments at the lowest feasible temperature, as higher temperatures accelerate the rate of hydrolysis.
-
Time of Exposure: Limit the duration of exposure to acidic conditions.
-
Solvent Choice: The polarity of the solvent can influence the rate of hydrolysis. While specific data for this compound is limited, in some cases, using less polar co-solvents may reduce the degradation rate.
Q4: What are the expected degradation products of this compound under acidic stress?
A4: The primary degradation products resulting from the acid-catalyzed hydrolysis of this compound are:
-
3-Phenylpropanoic acid
-
Benzyl alcohol
Under more forcing conditions (e.g., presence of oxidizing agents or high heat), benzyl alcohol may further oxidize to benzaldehyde.[1]
Q5: My assay results for this compound are lower than expected after storage in an acidic formulation. How can I investigate this?
A5: Lower than expected assay values suggest degradation of the ester. To investigate this, a stability-indicating HPLC method should be used. This method should be capable of separating the intact this compound from its potential degradation products (3-phenylpropanoic acid and benzyl alcohol). By quantifying the decrease in the parent compound and the corresponding increase in degradation products, you can confirm that degradation is the cause of the low assay results.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound under acidic conditions to illustrate the expected trends.
| Condition | Time (hours) | This compound (%) | 3-Phenylpropanoic Acid (%) | Benzyl Alcohol (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.5 | 7.3 | 0.2 | |
| 4 | 85.2 | 14.5 | 0.3 | |
| 8 | 71.8 | 27.9 | 0.3 | |
| 24 | 45.3 | 54.1 | 0.6 | |
| 1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 78.1 | 21.5 | 0.4 | |
| 4 | 60.9 | 38.6 | 0.5 | |
| 8 | 37.2 | 62.1 | 0.7 | |
| 24 | 5.6 | 93.5 | 0.9 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and identify its primary degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade (for neutralization)
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath or oven
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M HCl to achieve a final concentration of this compound of approximately 100 µg/mL.
-
Incubate the solution in a water bath or oven at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Neutralization: Immediately after withdrawal, neutralize the acidic samples to approximately pH 7 with an appropriate concentration of NaOH to quench the degradation reaction.
-
HPLC Analysis:
-
Analyze the neutralized samples by a validated stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water is typically suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV detection at a wavelength where this compound and its degradation products have adequate absorbance (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Identify and quantify the degradation products by comparing their retention times and peak areas to those of reference standards.
-
Mandatory Visualization
Caption: Logical relationship of factors affecting the stability of this compound.
Caption: Typical experimental workflow for analyzing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Benzyl 3-Phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) 3-phenylpropanoate, an ester with applications in fragrances and as a building block in pharmaceutical synthesis, can be prepared through several synthetic routes. The choice of method depends on factors such as desired yield, purity requirements, reaction conditions, and environmental considerations. This guide provides an objective comparison of four common synthesis routes: Fischer Esterification, Steglich Esterification, Transesterification, and Enzymatic Synthesis, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis methods of Benzyl 3-phenylpropanoate.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer Esterification | Sulfuric Acid (H₂SO₄) | Toluene (with Dean-Stark trap) | Reflux | 2 - 6 | ~95% (estimated for similar esters)[1] |
| Steglich Esterification | DCC, DMAP | Dichloromethane (B109758) (DCM) | Room Temperature | 1.5 - 16 | 82 - 98%[2][3] |
| Transesterification | Sodium Methoxide (B1231860) (NaOMe) | Methanol (B129727)/Excess Benzyl Alcohol | Reflux | Not specified | High (inferred) |
| Enzymatic Synthesis | Immobilized Lipase (B570770) (e.g., Novozym 435) | Solvent-free or Organic Solvent | 40 - 60 | 24 - 32 | >95%[4] |
Detailed Experimental Protocols
Fischer Esterification
This classic method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol.[5][6][7] It is a reversible reaction, and to drive the equilibrium towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.[1]
Experimental Protocol:
-
To a solution of 3-phenylpropanoic acid (1.0 equivalent) in toluene, add benzyl alcohol (1.2 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to yield pure this compound.
Steglich Esterification
The Steglich esterification is a mild method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation at room temperature.[3] This method is particularly suitable for substrates that are sensitive to acidic conditions.[3]
Experimental Protocol:
-
Dissolve 3-phenylpropanoic acid (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve benzyl alcohol (1.1 equivalents) in anhydrous DCM.
-
In a third flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
To the stirred solution of the carboxylic acid and DMAP, add the solution of benzyl alcohol.
-
Slowly add the DCC solution to the reaction mixture.
-
Stir the reaction at room temperature for 1.5 to 16 hours.[2][8] A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, a simple alkyl ester of 3-phenylpropanoic acid (e.g., methyl or ethyl 3-phenylpropanoate) can be reacted with benzyl alcohol in the presence of a catalyst. This reaction can be catalyzed by either an acid or a base.[9]
Experimental Protocol (Base-Catalyzed):
-
To a solution of methyl 3-phenylpropanoate (1.0 equivalent) in excess benzyl alcohol (which can also act as the solvent), add a catalytic amount of a strong base, such as sodium methoxide (NaOMe).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or Gas Chromatography (GC) to observe the formation of this compound and methanol.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the excess benzyl alcohol and methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Enzymatic Synthesis
Enzymatic synthesis, typically using lipases, offers a green and highly selective alternative for ester production under mild reaction conditions.[10] Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are often used as they can be easily recovered and reused.[11]
Experimental Protocol:
-
In a suitable reaction vessel, combine 3-phenylpropanoic acid (1.0 equivalent) and benzyl alcohol (1.0 - 1.5 equivalents). The reaction can often be run solvent-free.
-
Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates).
-
Incubate the mixture at a controlled temperature, typically between 40-60°C, with constant stirring or shaking.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC. The reaction time can range from 24 to 32 hours to achieve high conversion.[4]
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
The liquid product can be purified by vacuum distillation or column chromatography if necessary, although the high selectivity of the enzyme often results in a product of high purity.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Transesterification.
Caption: Workflow for Enzymatic Synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. athabascau.ca [athabascau.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
Comparative Analysis of Benzyl Esters in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various benzyl (B1604629) esters, supported by experimental data. This analysis aims to facilitate the selection and development of benzyl ester derivatives for therapeutic applications.
Benzyl esters, a class of organic compounds characterized by a benzyl group attached to an ester, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as antifungal, antibacterial, antioxidant, and cytotoxic agents. This guide summarizes key findings from various studies, presenting a comparative analysis of their performance in biological assays.
Quantitative Analysis of Biological Activities
The following tables summarize the quantitative data from various biological assays performed on different benzyl ester derivatives. This allows for a direct comparison of their efficacy.
Table 1: Antifungal and Antibacterial Activity of Benzyl Bromide Derivatives
| Compound | Organism | Assay Type | Result (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC) |
| Benzyl bromide (1a) | S. aureus | Disc Diffusion | 10-17 | 1 mg/mL |
| S. pyogenes | Disc Diffusion | 10-17 | 2 mg/mL | |
| E. faecalis | Disc Diffusion | 10-17 | 2 mg/mL | |
| E. coli | Disc Diffusion | 7 | 2 mg/mL | |
| K. pneumoniae | Disc Diffusion | 7 | 2 mg/mL | |
| S. typhi | Disc Diffusion | 7 | 2 mg/mL | |
| C. albicans | Disc Diffusion | 9-35 | - | |
| C. krusei | Disc Diffusion | 9-35 | - | |
| A. niger | Disc Diffusion | 14 | - | |
| Benzyl bromide (1c) | S. pyogenes | Disc Diffusion | - | 0.5 mg/mL |
| E. faecalis | Disc Diffusion | - | 2 mg/mL | |
| S. aureus | Disc Diffusion | - | 4 mg/mL | |
| K. pneumoniae | Disc Diffusion | - | 4 mg/mL | |
| S. typhi | Disc Diffusion | - | 4 mg/mL |
Data sourced from a study on the antibacterial and antifungal activities of synthetic benzyl bromides.[1]
Table 2: Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Derivatives
| Compound Code | IC50 (µg/mL) | Radical Scavenging Activity (% RSA) |
| C-1 | 223.87 | - |
| C-2 | 85.64 | 85.64% |
| C-3 | 162.18 | 86.49% |
| C-7 | 81.28 | 91.45% |
| C-12 | 309.03 | - |
| Ascorbic acid (Standard) | 30.20 | 93.58% |
IC50 values were determined using the DPPH assay.
Table 3: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives against HCT-116 Cancer Cells
| Compound | R Group | IC50 (µM) on HCT-116 | IC50 (µM) on 293T (Normal Cells) | Selectivity Index (SI) |
| 8b | H | 18.3 ± 2.1 | 35.6 ± 3.5 | 1.9 |
| 8d | 4-OCH3 | 15.2 ± 1.5 | 85.3 ± 7.9 | 5.6 |
| 8e | 4-F | 22.8 ± 2.5 | 58.9 ± 5.1 | 2.6 |
| 8f | 4-Cl | 28.7 ± 3.1 | 65.4 ± 6.2 | 2.3 |
| 8g | 4-Br | 35.6 ± 3.9 | 78.2 ± 8.1 | 2.2 |
The selectivity index (SI) is the ratio of the IC50 in normal cells to that in cancer cells, indicating the compound's cancer-selective cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant potential of a compound.
Principle: Antioxidant compounds reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, indicates the scavenging activity.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: The test compounds (benzyl ester derivatives) are dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.
-
Reaction Mixture: A specific volume of the test sample is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[2]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2][3][4]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.
Agar (B569324) Disc Diffusion Method for Antimicrobial Susceptibility Testing
This method is widely used to assess the antimicrobial activity of chemical substances.[5][6]
Principle: An antibiotic-impregnated disc placed on an agar plate inoculated with a test microorganism diffuses into the agar. If the substance is effective against the microorganism, it inhibits its growth, resulting in a clear zone of inhibition around the disc.[5][7][8]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in sterile saline to match the 0.5 McFarland turbidity standard.[5][9]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of the microorganism.[5][9]
-
Application of Discs: Sterile paper discs impregnated with known concentrations of the benzyl ester derivatives are placed on the agar surface.[5]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.[9] The size of the zone is proportional to the antimicrobial activity of the compound.
Cytotoxicity Assay (MTT Assay) on HCT-116 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: HCT-116 human colorectal carcinoma cells are seeded into a 96-well plate at a density of 1 x 10^5 cells per well and incubated for 24 hours.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the benzyl ester derivatives for a specified period (e.g., 48 hours).[10]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway
The anticancer activity of some benzyl derivatives, such as benzyl isothiocyanate, has been linked to the induction of apoptosis through the modulation of specific signaling pathways. The PI3K/AKT/FOXO pathway is one such critical regulator of cell survival and death that can be targeted.[11]
Caption: PI3K/AKT/FOXO signaling pathway modulated by Benzyl Isothiocyanate.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antioxidant activity of benzyl esters using the DPPH assay.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 7. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Benzyl 3-phenylpropanoate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals tasked with the quantification of Benzyl (B1604629) 3-phenylpropanoate, a fragrance ingredient and potential pharmaceutical intermediate, selecting and validating an appropriate analytical method is a critical first step. While a specific, universally validated method for this compound is not prominently documented, established analytical techniques for structurally similar compounds, such as benzyl esters and other aromatic compounds, provide a robust framework for developing a reliable quantitative assay. This guide offers a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, complete with proposed experimental protocols and expected performance characteristics based on available data for related molecules.
Comparative Analysis of Proposed Analytical Methods
The choice between HPLC and GC for the quantification of Benzyl 3-phenylpropanoate will primarily depend on the sample matrix, the required sensitivity, and the available instrumentation. Given its relatively low volatility and chromophoric nature, HPLC with UV detection is a strong candidate. However, GC coupled with mass spectrometry (GC-MS) offers excellent specificity and sensitivity, particularly for complex matrices.
Below is a summary of proposed starting methods and their anticipated performance, extrapolated from validated methods for similar analytes like benzyl alcohol and benzyl benzoate.[1][2][3][4][5]
| Parameter | Proposed HPLC-UV Method | Proposed GC-MS Method |
| Principle | Reverse-phase chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Isocratic or gradient elution with Acetonitrile and Water | Helium |
| Detection | UV at ~220 nm | Mass Spectrometry (Scan or SIM mode) |
| Linearity (R²) (Expected) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) (Expected) | 98-102% | 95-105% |
| Precision (% RSD) (Expected) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) (Expected) | ~0.1 µg/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) (Expected) | ~0.3 µg/mL | ~5 ng/mL |
| Advantages | Robust, widely available, good for routine analysis | High specificity, high sensitivity, suitable for complex matrices |
| Disadvantages | Lower sensitivity than GC-MS, potential for matrix interference | May require derivatization for less volatile analogs, more complex instrumentation |
Detailed Experimental Protocols
The following are detailed, proposed starting protocols for the quantification of this compound. These methods are based on established procedures for similar compounds and should be subject to in-house validation to ensure suitability for the specific application.[2][4][6]
Proposed HPLC-UV Method
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (B129727) (for sample preparation)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.
Proposed GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Autosampler
2. Reagents and Materials:
-
Helium (carrier gas)
-
This compound reference standard
-
Dichloromethane (B109758) or Ethyl Acetate (for sample preparation)
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless (1 µL)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500 (in full scan mode for identification) or selected ion monitoring (SIM) for quantification (target ions for this compound would be m/z 91, 105, 240).[7]
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by serial dilution.
5. Sample Preparation:
-
Dissolve or extract the sample with dichloromethane to a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.
6. Validation Parameters to be Assessed:
-
As per the HPLC-UV method, with a focus on selectivity in the presence of matrix components.
Visualizing the Workflow and Decision Process
To aid in the understanding of the analytical method validation process and the selection of an appropriate technique, the following diagrams are provided.
Caption: General workflow for analytical method development and validation.
Caption: Decision tree for selecting an analytical method.
References
Navigating Immunoassay Specificity: A Comparative Guide to Benzyl 3-phenylpropanoate Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for data accuracy and interpretation. This guide explores the theoretical cross-reactivity of Benzyl (B1604629) 3-phenylpropanoate in common immunoassay platforms, providing a framework for its empirical evaluation.
Due to a lack of direct experimental data in published literature, this guide presents a comparative analysis based on the structural characteristics of Benzyl 3-phenylpropanoate and the well-established principles of antibody-antigen interactions. The provided data is illustrative, serving as a template for how experimental results would be presented. A detailed experimental protocol is included to facilitate the empirical determination of cross-reactivity.
Understanding the Basis of Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to a target analyte.[1][2] However, antibodies can sometimes bind to structurally similar, non-target compounds, a phenomenon known as cross-reactivity.[3][4] This can lead to inaccurate quantification and false-positive results, compromising the reliability of the assay.[3][5] The degree of cross-reactivity is dependent on the specificity of the antibody and the structural resemblance between the target analyte and the interfering compound.[3]
This compound possesses structural motifs, namely the benzyl and phenylpropanoate groups, that are shared with various endogenous and xenobiotic compounds. This structural similarity forms the basis for its potential cross-reactivity in immunoassays designed to detect other molecules containing these fragments.
Hypothetical Comparison of Cross-Reactivity
The following table illustrates how the cross-reactivity of this compound and structurally related compounds could be compared across different immunoassay platforms. The data presented here is hypothetical and intended to serve as a guide for data presentation. Actual cross-reactivity must be determined experimentally.
| Compound | Target Analyte of Immunoassay | Immunoassay Type | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | Target Analyte | ELISA | 10 | 100% |
| This compound | Target Analyte | ELISA | > 10,000 | < 0.1% |
| Structural Analog A | Target Analyte | ELISA | 500 | 2% |
| Structural Analog B | Target Analyte | ELISA | 2,500 | 0.4% |
| Target Analyte | Target Analyte | RIA | 8 | 100% |
| This compound | Target Analyte | RIA | > 10,000 | < 0.08% |
| Structural Analog A | Target Analyte | RIA | 450 | 1.8% |
| Structural Analog B | Target Analyte | RIA | 2,200 | 0.36% |
| Target Analyte | Target Analyte | FPIA | 12 | 100% |
| This compound | Target Analyte | FPIA | > 10,000 | < 0.12% |
| Structural Analog A | Target Analyte | FPIA | 600 | 2% |
| Structural Analog B | Target Analyte | FPIA | 3,000 | 0.4% |
% Cross-Reactivity is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100
Experimental Protocol for Determining Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of a compound.[6][7]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and structurally related compounds in a competitive immunoassay for a specific target analyte and to calculate the percent cross-reactivity.
Materials:
-
Microtiter plates (96-well) coated with the target analyte-protein conjugate.
-
Standard solution of the target analyte.
-
Solutions of this compound and other potential cross-reactants at various concentrations.
-
Primary antibody specific to the target analyte.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Test Compounds: Prepare a serial dilution of the target analyte standard and each test compound (including this compound) in the assay buffer.
-
Competitive Binding: Add a fixed amount of the primary antibody and varying concentrations of either the standard or the test compound to the wells of the coated microtiter plate. Incubate to allow competitive binding to the coated antigen.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate for a set period to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the target analyte and each test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each test compound from their respective dose-response curves.
-
Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100.
-
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of a competitive immunoassay, the principle of cross-reactivity, and a typical experimental workflow.
Caption: Competitive immunoassay principle.
Caption: Basis of antibody cross-reactivity.
Caption: Workflow for cross-reactivity testing.
References
- 1. Guide to Immunoassays [promega.com]
- 2. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Benzyl 3-phenylpropanoate and Other Aromatic Esters for Researchers and Drug Development Professionals
In the landscape of aromatic esters, a diverse class of compounds utilized in pharmaceuticals, fragrances, and material sciences, a thorough understanding of their comparative performance is crucial for informed selection in research and development. This guide provides a comprehensive benchmark of Benzyl 3-phenylpropanoate against other commonly used aromatic esters: Benzyl Acetate (B1210297), Methyl Salicylate (B1505791), and Ethyl Benzoate (B1203000). The comparison focuses on their physicochemical properties, performance in plasticizer and fragrance applications, and potential biological activities, supported by established experimental protocols.
Physicochemical Properties: A Foundation for Application
The inherent properties of these esters dictate their suitability for various applications. This compound, with its higher molecular weight and predicted LogP, suggests lower volatility and greater lipophilicity compared to the other esters.
| Property | This compound | Benzyl Acetate | Methyl Salicylate | Ethyl Benzoate |
| Molecular Formula | C₁₆H₁₆O₂ | C₉H₁₀O₂ | C₈H₈O₃ | C₉H₁₀O₂ |
| Molecular Weight | 240.30 g/mol [1] | 150.17 g/mol [2] | 152.15 g/mol [3] | 150.17 g/mol [4] |
| Boiling Point | 351.7°C at 760 mmHg | 212°C | 222°C[5] | 211-213°C[6] |
| Melting Point | N/A | -51°C[7] | -8.6°C[5][8] | -34°C[6][9] |
| Density | 1.095 g/cm³ | 1.054 g/mL at 25°C[7] | 1.174 g/mL at 25°C[5] | 1.045 g/mL at 25°C[9] |
| logP (Predicted/Experimental) | 4.01 (Predicted) | 1.96[2] | 2.55 | 2.64[4] |
| Solubility in Water | Insoluble | Slightly soluble (0.31 g/100 mL)[10] | Slightly soluble[11] | Almost insoluble (0.72 mg/mL)[4] |
| Vapor Pressure | 4.04E-05 mmHg at 25°C | 0.13 mmHg at 25°C | 0.0343 mmHg at 25°C[11] | 1 mmHg at 44°C |
Performance as Plasticizers in Polyvinyl Chloride (PVC)
Aromatic esters are utilized as plasticizers to enhance the flexibility and durability of polymers like PVC. While direct comparative studies are limited, patent literature suggests this compound can be an effective plasticizer. A comprehensive evaluation would involve standardized testing to determine key mechanical properties.
Comparative Performance Data (Hypothetical)
| Parameter | This compound | Benzyl Acetate | Methyl Salicylate | Ethyl Benzoate |
| Tensile Strength (MPa) | Data not available | Data not available | Data not available | Data not available |
| Elongation at Break (%) | Data not available | Data not available | Data not available | Data not available |
| Volatility (Weight Loss %) | Data not available | Data not available | Data not available | Data not available |
| Migration Resistance (%) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: Evaluation of Plasticizer Performance in PVC
This protocol outlines the standard methodology for comparing the performance of aromatic esters as plasticizers in PVC formulations.
1. Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
Aromatic esters (this compound, Benzyl Acetate, Methyl Salicylate, Ethyl Benzoate)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Universal Testing Machine (UTM)
-
Shore A durometer
-
Analytical balance
-
Forced air oven
2. PVC Formulation and Compounding:
-
Prepare separate formulations for each plasticizer at a fixed concentration (e.g., 40 parts per hundred of resin - phr). A typical formulation would be: PVC (100 phr), plasticizer (40 phr), and thermal stabilizer (2 phr).
-
Mix the components for each formulation in a high-speed mixer until a homogeneous dry blend is obtained.
-
Melt-compound each blend on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to form a uniform sheet.
3. Specimen Preparation:
-
Press the compounded sheets in a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes to form plaques of a specified thickness (e.g., 1 mm).
-
Cool the plaques under pressure.
-
Cut dumbbell-shaped specimens from the plaques for tensile testing according to ASTM D638 specifications.
4. Mechanical Property Testing:
-
Tensile Strength and Elongation at Break: Conduct tensile tests on the dumbbell specimens using a UTM at a crosshead speed of 50 mm/min according to ASTM D638.
-
Hardness: Measure the Shore A hardness of the plasticized PVC plaques using a durometer according to ASTM D2240.
5. Volatility and Migration Testing:
-
Volatility: Determine the weight loss of the plasticized PVC specimens after heating in a forced-air oven at a specified temperature and duration (e.g., 100°C for 24 hours) according to ASTM D1203.
-
Migration: Assess the migration of the plasticizer from the PVC to an absorbent material (e.g., activated carbon) at an elevated temperature according to ASTM D2199.[12]
Logical Workflow for Plasticizer Evaluation
Fragrance Profile and Performance
Aromatic esters are fundamental components of many fragrances. Their distinct olfactory characteristics contribute to the complexity and appeal of scented products.
Comparative Fragrance Profiles
| Aromatic Ester | Odor Description |
| This compound | Balsamic, sweet, floral, fruity, with notes of rose, honey, and a hint of cinnamon and cocoa. |
| Benzyl Acetate | Sweet, floral, and fruity with a prominent jasmine character and nuances of pear and banana.[7][13][14][15][16][17] |
| Methyl Salicylate | Sweet, minty, and slightly fruity, characteristic of wintergreen.[3][5][8][11][12][18][19][20][21] |
| Ethyl Benzoate | Sweet, fruity, and slightly medicinal, with notes of cherry, grape, and ylang-ylang.[4][6][9][22][23][24][25][26][27] |
Experimental Protocol: Fragrance Performance Evaluation using Headspace GC-MS
This protocol describes a standard method for the quantitative comparison of the volatility and odor profile of aromatic esters.
1. Materials and Equipment:
-
Aromatic esters (this compound, Benzyl Acetate, Methyl Salicylate, Ethyl Benzoate)
-
Ethanol (perfumery grade)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Headspace autosampler
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms)
2. Sample Preparation:
-
Prepare 1% (w/w) solutions of each aromatic ester in ethanol.
-
Pipette a precise volume (e.g., 10 µL) of each solution onto a filter paper strip and place it inside a headspace vial.
-
Immediately seal the vials with crimp caps.
3. Headspace GC-MS Analysis:
-
Equilibrate the vials in the headspace autosampler oven at a set temperature (e.g., 37°C, to simulate skin temperature) for a specific time (e.g., 15 minutes).
-
Inject a defined volume of the headspace gas from each vial into the GC-MS.
-
Program the GC oven temperature to separate the volatile compounds. A typical program would be: start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
The mass spectrometer will detect and identify the compounds as they elute from the GC column.
4. Data Analysis:
-
Integrate the peak area of each aromatic ester in the chromatograms obtained at different time points (e.g., 0, 1, 2, 4, 6 hours) to quantify the amount of volatile ester in the headspace.
-
Compare the decay of the peak areas over time to assess the longevity and volatility of each ester. A slower decay indicates lower volatility and longer-lasting scent.
Workflow for Fragrance Volatility Analysis
Potential Biological Activities and the NF-κB Signaling Pathway
Aromatic compounds are integral to many pharmaceuticals due to their ability to interact with biological targets. While the specific biological activities of this compound are not extensively documented, related phenylpropanoids have shown anti-inflammatory effects, often through modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17][28] The NF-κB pathway is a critical regulator of the immune response, and its dysregulation is implicated in inflammatory diseases.[28][29][30][31]
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common method to screen compounds for their ability to modulate the NF-κB signaling pathway.
1. Materials and Equipment:
-
Human cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Aromatic esters (dissolved in DMSO)
-
TNF-α (or another NF-κB activator)
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
2. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[32][33]
-
Incubate for 24 hours to allow for plasmid expression.
3. Compound Treatment and Pathway Activation:
-
Pre-treat the transfected cells with various concentrations of the aromatic esters (or vehicle control) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated control wells.
-
Incubate for an additional 6-8 hours.[32]
4. Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Measure the firefly luciferase activity (driven by the NF-κB reporter) and the Renilla luciferase activity (control) sequentially using a luminometer according to the assay kit instructions.[34][35]
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC₅₀ value for each compound's inhibition of TNF-α-induced NF-κB activation.
Logical Flow for NF-κB Inhibition Screening
Conclusion
This guide provides a comparative framework for evaluating this compound against other key aromatic esters. While existing data on its performance is still emerging, the provided protocols offer a standardized approach for researchers to generate robust comparative data. The higher molecular weight and lower predicted volatility of this compound suggest it may offer advantages in applications requiring greater longevity, such as in plasticizers and as a fixative in fragrances. Its structural similarity to known anti-inflammatory phenylpropanoids also warrants further investigation into its potential biological activities, for which the NF-κB reporter assay provides a valuable screening tool. Future research focusing on direct, quantitative comparisons will be instrumental in fully elucidating the performance profile of this compound and its potential for innovation in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl salicylate | 119-36-8 [chemicalbook.com]
- 6. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 7. Benzyl acetate | 140-11-4 [chemicalbook.com]
- 8. Methyl salicylate - Sciencemadness Wiki [sciencemadness.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. perfumersworld.com [perfumersworld.com]
- 13. olfactorian.com [olfactorian.com]
- 14. fraterworks.com [fraterworks.com]
- 15. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 16. perfumersworld.com [perfumersworld.com]
- 17. Benzyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 18. Methyl salicylate | The Fragrance Conservatory [fragranceconservatory.com]
- 19. Methyl Salicylate - BC Fragrance [shop.bcfragrance.com]
- 20. pellwall.com [pellwall.com]
- 21. methyl salicylate, 119-36-8 [thegoodscentscompany.com]
- 22. Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 23. Ethyl benzoate | The Fragrance Conservatory [fragranceconservatory.com]
- 24. fraterworks.com [fraterworks.com]
- 25. nbinno.com [nbinno.com]
- 26. Ethyl benzoate | 93-89-0 [chemicalbook.com]
- 27. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]
- 28. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 29. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. benchchem.com [benchchem.com]
- 33. bowdish.ca [bowdish.ca]
- 34. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative spectroscopic analysis of phenylpropanoate esters
A Comparative Spectroscopic Guide to Phenylpropanoate Esters
This guide provides a detailed comparative analysis of phenylpropanoate esters using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and quality control of this class of compounds. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and uses visualizations to clarify workflows and structural relationships.
Spectroscopic Data Summary
The structural identity of phenylpropanoate esters is confirmed through the combined interpretation of NMR, IR, and MS data. The following tables summarize key quantitative findings for a selection of these esters, providing a basis for comparison.
Table 1: ¹H NMR Spectral Data for Selected Phenylpropanoate Esters (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment |
| Methyl 3-phenylpropanoate | 7.32-7.17 (m, 5H, Ar-H), 3.67 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-Ar), 2.63 (t, 2H, -CH₂-COO)[1] |
| Ethyl 3-phenylpropanoate | 7.29-7.16 (m, 5H, Ar-H), 4.12 (q, 2H, -O-CH₂-CH₃), 2.94 (t, 2H, -CH₂-Ar), 2.61 (t, 2H, -CH₂-COO), 1.23 (t, 3H, -O-CH₂-CH₃)[2] |
| Phenyl 3-phenylpropanoate | 7.40-7.05 (m, 10H, Ar-H), 3.10 (t, 2H, -CH₂-Ar), 2.85 (t, 2H, -CH₂-COO)[3] |
Table 2: ¹³C NMR Spectral Data for Selected Phenylpropanoate Esters (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm / Assignment |
| Methyl 3-phenylpropanoate | 173.4 (C=O), 140.7 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.3 (Ar-CH), 51.6 (-OCH₃), 35.8 (-CH₂-Ar), 31.0 (-CH₂-COO) |
| Ethyl 3-phenylpropanoate | 172.8 (C=O), 140.6 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.2 (Ar-CH), 60.4 (-O-CH₂-), 35.9 (-CH₂-Ar), 31.0 (-CH₂-COO), 14.2 (-CH₃)[2] |
| Phenyl Propanoate | 172.5 (C=O), 150.7 (Ar-C-O), 129.4 (Ar-CH), 125.8 (Ar-CH), 121.6 (Ar-CH), 27.8 (-CH₂-), 9.1 (-CH₃)[4][5] |
Table 3: Key IR Absorption Frequencies for Phenylpropanoate Esters
| Compound | ν(C=O) cm⁻¹ | ν(C-O) cm⁻¹ | ν(Ar C-H) cm⁻¹ | ν(sp³ C-H) cm⁻¹ |
| Methyl 3-phenylpropanoate | ~1740 | ~1160 | ~3030-3080 | ~2850-2950 |
| Ethyl 3-phenylpropanoate | ~1735 | ~1180 | ~3030-3060 | ~2930-2980[6] |
| Phenyl 3-phenylpropanoate | ~1757 | ~1190 | ~3040-3070 | ~2940-2980 |
Table 4: Common Mass Spectrometry Fragmentation Patterns (Electron Ionization)
| Fragmentation Process | Description | Key m/z Fragments for Methyl 3-phenylpropanoate |
| Molecular Ion (M⁺˙) | The intact molecule with one electron removed. | 164[1] |
| Loss of Alkoxy Group (-OR) | Cleavage of the ester bond results in the loss of the alkoxy radical. | 133 ([M-OCH₃]⁺) |
| McLafferty Rearrangement | A characteristic rearrangement for esters with a γ-hydrogen, leading to the elimination of an alkene. | 104 ([M-C₂H₄O]⁺˙, from rearrangement and loss of methyl acrylate) |
| Benzylic Cleavage | Cleavage of the bond beta to the aromatic ring. | 91 ([C₇H₇]⁺, tropylium (B1234903) ion)[1] |
| Acylium Ion | Formation of a stable acylium ion. | 105 ([C₆H₅CH₂CH₂CO]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation:
-
Weigh approximately 15-25 mg of the phenylpropanoate ester for ¹H NMR or 50-100 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube into the spectrometer's probe.
-
Tune the instrument and shim the magnetic field to achieve high homogeneity.
-
Acquire the ¹H and ¹³C spectra according to the instrument's standard procedures. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is common.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]
-
Place a small drop of the liquid phenylpropanoate ester directly onto the center of the ATR crystal.[8]
-
Lower the anvil to press the sample firmly against the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Analysis:
-
Identify characteristic absorption bands for the functional groups present. Key absorptions for phenylpropanoate esters include the strong C=O stretch of the ester, the C-O stretches, aromatic C-H stretches, and aliphatic C-H stretches.
-
Compare the fingerprint region (below 1500 cm⁻¹) with reference spectra for confirmation of the specific compound.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.[7]
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the ester (e.g., ~100 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Data Acquisition (Electron Ionization - EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
The sample is vaporized and separated on the GC column before entering the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern. Identify characteristic fragment ions, such as those resulting from the loss of the alkoxy group, benzylic cleavage, or McLafferty rearrangement.[9][10]
-
Compare the obtained mass spectrum with library databases for confirmation.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the influence of molecular structure on NMR chemical shifts.
Caption: General workflow for the spectroscopic analysis of phenylpropanoate esters.
Caption: Influence of the ester's oxygen substituent on the ¹H NMR chemical shift.
References
- 1. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl 3-phenylpropanoate | C15H14O2 | CID 530835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
- 5. phenyl propionate(637-27-4) 1H NMR [m.chemicalbook.com]
- 6. Ethyl 3-phenylpropionate(2021-28-5) IR Spectrum [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activities of Benzyl 3-Phenylpropanoate and Its Structural Analogs
An objective review of the existing literature indicates a notable absence of direct comparative studies on the biological activity of Benzyl (B1604629) 3-phenylpropanoate and its immediate chemical analogs. However, by examining research on structurally related compounds, including various derivatives of 3-phenylpropanoic acid and other benzyl esters, we can infer potential biological activities and construct a comparative framework. This guide synthesizes findings from studies on related structures to provide insights into potential antimicrobial and anticancer activities, along with the methodologies employed in their evaluation.
Introduction to Benzyl 3-Phenylpropanoate
This compound is an ester combining benzyl alcohol and 3-phenylpropanoic acid. While its direct biological activities are not extensively documented in publicly available research, the constituent moieties are present in numerous biologically active molecules. This suggests that this compound and its analogs could exhibit a range of pharmacological effects, including but not limited to antimicrobial and anticancer properties. This guide will explore the biological activities of compounds that share key structural features with this compound to provide a comparative overview.
Antimicrobial Activity of Structurally Related Compounds
While specific data for this compound is scarce, studies on derivatives of 3-phenylpropanoic acid and various benzyl compounds have demonstrated notable antimicrobial effects.
Comparison of Antimicrobial Activity
The following table summarizes the antimicrobial activity of various compounds structurally related to this compound. It is important to note that these are not direct analogs and the comparison is based on shared chemical motifs.
| Compound Class | Specific Analog | Test Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Benzyl Guanidines | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus, Escherichia coli | MIC: 0.5 µg/mL (S. aureus), 1 µg/mL (E. coli) | [1][2] |
| 3-(4-trifluoromethyl)-benzyloxy derivative (aminoguanidine hydrazone) | Staphylococcus aureus, Escherichia coli | MIC: 1 µg/mL (S. aureus), 16 µg/mL (E. coli) | [1][2] | |
| Benzyl Alcohol Derivatives | Benzyl alcohol | Pseudomonas aeruginosa, Staphylococcus aureus | Potent activity reported | [3] |
| O-Benzyl Derivatives | Di-O-benzyl-substituted aminotriols | Bacillus subtilis, Staphylococcus aureus | Bactericidal at 10 µM | [4] |
| Phenolic Derivatives | 2-Allyl thymol | Staphylococcus epidermidis, Pseudomonas aeruginosa | Reduced bacterial growth by ~79% and ~78% respectively | [5] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols for Antimicrobial Assays
The evaluation of antimicrobial activity for these related compounds typically involves standard microbiological techniques.
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) and incubated. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. Disc Diffusion Method:
-
Preparation of Agar (B569324) Plates and Inoculum: A standardized bacterial suspension is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The antibacterial activity is assessed by measuring the diameter of the zone of inhibition (in mm) around each disc.
Workflow for Antimicrobial Screening
Caption: General workflow for the screening of antimicrobial activity.
Anticancer Activity of Structurally Related Compounds
Analogs of this compound, particularly those incorporating the benzyl or phenylprop-2-enoyl moieties, have been investigated for their antiproliferative effects against various cancer cell lines.
Comparison of Anticancer Activity
The following table presents the anticancer activities of compounds structurally related to this compound.
| Compound Class | Specific Analog | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | 5-Iodo-benzamido derivative | K562 (human chronic myelogenous leukemia) | 0.57 µM | [6] |
| 5-Chloro-benzamido derivative | K562 | 2.1 µM | [6] | |
| N6-Benzyladenosine Analogs | Lead compound 2 | HCT116, DLD-1 (human colon cancer) | Significant cytotoxic effect at 24h and 48h | [7] |
| Analog 2a | HCT116, DLD-1 | Significant cytotoxic effect at 24h and 48h | [7] | |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | 4-Arylthiazole derivative 7d | MCF-7 (breast cancer) | 2.93 µM | [8] |
| 4-Arylthiazole derivative 7c | MCF-7 | 7.17 µM | [8] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols for Anticancer Assays
1. Cell Culture:
-
Human cancer cell lines (e.g., K562, HCT116, MCF-7) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: Apoptosis Induction
Several of the studied benzyl derivatives induce cancer cell death through apoptosis. A simplified representation of this pathway is shown below.
Caption: Simplified intrinsic apoptosis pathway induced by some anticancer agents.
Conclusion
While direct experimental data on the biological activity of this compound and its immediate analogs are limited, the analysis of structurally related compounds provides a valuable starting point for future research. The presence of the benzyl and phenylpropanoate moieties in various antimicrobial and anticancer agents suggests that this class of compounds holds therapeutic potential. Further studies involving the synthesis and systematic biological evaluation of a focused library of this compound analogs are warranted to establish definitive structure-activity relationships and to identify lead compounds for further development. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.
References
- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Malonic vs. Knoevenagel Synthesis for Pharmaceutical Precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of precursor molecules is a critical cornerstone of therapeutic innovation. The Malonic and Knoevenagel syntheses represent two powerful and versatile C-C bond-forming reactions frequently employed in the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of these two seminal reactions, highlighting their respective strengths and weaknesses in the context of precursor synthesis for drug development.
At a Glance: Key Differences
| Feature | Malonic Synthesis | Knoevenagel Condensation |
| Primary Product | Substituted Acetic Acids | α,β-Unsaturated Carbonyl Compounds |
| Key Reactants | Malonic Ester (e.g., Diethyl malonate), Alkyl Halide | Aldehyde or Ketone, Active Methylene (B1212753) Compound |
| Typical Catalyst | Strong Base (e.g., Sodium Ethoxide) | Weak Base (e.g., Piperidine (B6355638), Pyridine) |
| Key Transformation | Alkylation followed by Hydrolysis and Decarboxylation | Condensation followed by Dehydration |
| Primary Application | Synthesis of carboxylic acids, barbiturates, and amino acids.[1][2] | Synthesis of cinnamic acids, coumarins, and other conjugated systems.[3] |
Reaction Mechanisms: A Visual Breakdown
The fundamental difference between the Malonic and Knoevenagel syntheses lies in their reaction pathways. The Malonic synthesis proceeds via an initial alkylation of a malonic ester enolate, followed by hydrolysis and decarboxylation.[1][4] In contrast, the Knoevenagel condensation involves a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3]
Head-to-Head Performance: Experimental Data
To provide a clear comparison, the following tables summarize quantitative data for the synthesis of common pharmaceutical precursors using both methods.
Synthesis of Cinnamic Acid Derivatives
Cinnamic acids are valuable precursors for a wide range of pharmaceuticals. The Knoevenagel condensation is a classical and highly effective method for their synthesis.
| Aldehyde | Active Methylene | Catalyst/Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Malonic Acid | Piperidine/Pyridine | 3h | 99 | Doebner Modification |
| Veratraldehyde | Malonic Acid | Piperidine/Ethanol (B145695) | 7h | 87 | Conventional Heating |
| Veratraldehyde | Malonic Acid | Piperidine (Microwave) | 15s | ~100% | Microwave-assisted |
| 4-Chlorobenzaldehyde | Malononitrile (B47326) | Boric Acid/Aqueous Ethanol | 10 min | 95% | Boric Acid Catalysis |
Data synthesized from multiple sources.
Synthesis of Coumarin Derivatives
Coumarins are a class of compounds with diverse biological activities. The Knoevenagel condensation is a key step in many synthetic routes to these scaffolds.
| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Reference |
| Salicylaldehyde | Diethyl Malonate | Piperidine/Acetic Acid in EtOH | 7h | - | Conventional |
| Salicylaldehyde | Diethyl Malonate | Piperidine/Acetic Acid in EtOH (Ultrasound) | 40 min | > Reflux | Ultrasound-assisted |
| Substituted Salicylaldehydes | Meldrum's Acid | Sodium Azide/Water | - | 99 | Room Temperature |
| Substituted Salicylaldehydes | Meldrum's Acid | Potassium Carbonate/Water | - | 92 | Room Temperature |
Data synthesized from multiple sources.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both syntheses, with specific steps adapted based on the chosen reaction.
Protocol 1: Malonic Ester Synthesis of Hexanoic Acid
Materials:
-
Dimethyl malonate
-
Sodium metal
-
Anhydrous methanol (B129727)
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide (B1231860): In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium (1.0 mol) in anhydrous methanol (250 mL).
-
Addition of Dimethyl Malonate: To the sodium methoxide solution, add dimethyl malonate (0.5 mol) dropwise.
-
Alkylation: Following the addition of dimethyl malonate, add 1-bromobutane (1.0 mol) dropwise. Maintain a gentle reflux for 2-3 hours after the addition is complete.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (B78521) in water and reflux the mixture for 4 hours.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid. Heat the acidified mixture to reflux until the evolution of carbon dioxide ceases.
-
Isolation and Purification: Cool the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The final product, hexanoic acid, can be purified by distillation.
Protocol 2: Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-6-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
Conclusion: Choosing the Right Synthetic Tool
Both the Malonic and Knoevenagel syntheses are indispensable tools in the arsenal (B13267) of the medicinal chemist. The choice between them is dictated by the desired final product.
-
The Malonic synthesis is the preferred method for accessing a wide variety of substituted acetic acids . Its stepwise nature allows for the introduction of one or two different alkyl groups with a high degree of control.[4]
-
The Knoevenagel condensation excels in the synthesis of α,β-unsaturated systems . It is a highly efficient method for producing precursors for important classes of compounds like cinnamic acids and coumarins, often with high yields and short reaction times, especially with modern techniques like microwave irradiation.[3]
For researchers and drug development professionals, a thorough understanding of the scope and limitations of each reaction is paramount for the strategic and efficient synthesis of novel therapeutic agents.
References
Literature review of synthetic yields for different phenylpropanoate esters
A Comparative Guide to the Synthesis of Phenylpropanoate Esters
For researchers, scientists, and drug development professionals, the efficient synthesis of phenylpropanoate esters is crucial for a variety of applications, from the development of pharmaceuticals to the creation of fragrances and flavors. This guide provides a comparative analysis of synthetic yields for different phenylpropanoate esters, supported by experimental data from the literature.
Comparison of Synthetic Yields
The synthesis of phenylpropanoate esters can be achieved through several methods, with Fischer-Speier esterification and Steglich esterification being among the most common. The choice of method can significantly impact the reaction yield, depending on the specific ester and the reaction conditions. The following table summarizes the synthetic yields for methyl, ethyl, and butyl phenylpropanoate esters as reported in the literature.
| Ester | Method | Starting Materials | Reagents & Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl 2-phenylpropionate | Fischer-Speier Esterification | 2-Phenylpropionic acid, Methanol (B129727) | Concentrated H₂SO₄ | Methanol | 4 hours | Reflux | 91 | [1] |
| Methyl 2-methyl-2-phenylpropanoate | Alkylation | 2-methyl-2-phenylpropanoic acid, Methyl iodide | Sodium hydrogen carbonate | N,N-dimethylformamide (DMF) | 40 hours | Room Temperature | ~75 (crude) | [2] |
| Methyl 2-methyl-2-phenylpropanoate | Fischer-Speier Esterification | 2-methyl-2-phenylpropanoic acid, Methanol | Strong acid (e.g., H₂SO₄) | Methanol (excess) | Several hours | Reflux | >90 (general estimate) | [2] |
| Methyl 2-methyl-2-phenylpropanoate | Enolate Alkylation | Methyl 2-phenylpropionate, Methyl iodide | n-Butyllithium, Diisopropylamine, HMPA | Tetrahydrofuran (THF) | ~2 hours | -30°C to 0°C | Not specified | [2][3] |
| Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | Alkylation of silyl (B83357) enol ether | Methyl isobutyrate silyl enol ether, bis[4-(dimethylamino)phenyl]methanol | - | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | 15 hours | 40°C | 62 | [4] |
| Ethyl 3-phenylpropionate (B1229125) | Esterification with SO₂F₂ | Carboxylic acid, Alcohol | fluorosulfonyl fluoride, N-ethyl-N,N-diisopropylamine | 1,2-dichloro-ethane | 5 hours | 20°C | 98 | [5] |
| Butyl propionate | Fischer-Speier Esterification | Propionic acid, n-butanol | H₂SO₄ | Not specified | Not specified | Not specified | Not specified | [6][7] |
| Butyl 3-(p-tert-butyl-phenoxy)-propionate | Michael Addition | p-tert-butyl-phenol, butyl acrylate (B77674) | Sodium | Butyl acrylate (excess) | 4 hours | 150-160°C | 45 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication of synthetic procedures. Below are protocols for key experiments cited in the table.
Fischer-Speier Esterification of 2-Phenylpropionic Acid to Methyl 2-phenylpropionate[1]
-
Reaction Setup : A mixture of 2-phenylpropionic acid (8.4 g, 56 mmol), methanol (180 ml), and concentrated sulfuric acid (2 ml) is prepared in a suitable flask.
-
Reaction Conditions : The mixture is heated at reflux for 4 hours.
-
Work-up : The reaction is cooled to room temperature and the volume is reduced in vacuo to approximately 30 ml. The concentrated mixture is then poured into ice water (~100 ml).
-
Extraction : The product is extracted with diethyl ether (3 x 150 ml). The combined organic layers are washed with saturated sodium bicarbonate solution and water.
-
Purification : The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to yield a yellow oil. The crude product is then distilled to give a colorless oil.
Alkylation of Methyl Isobutyrate Silyl Enol Ether[4]
-
Reaction Setup : Benzhydrol 1 is reacted with silyl enol ether 2.
-
Reaction Conditions : The reaction is carried out at 40 °C using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both the solvent and reaction promoter for 15 hours.
-
Purification : After 15 hours, the solvent is evaporated, and the residue is purified to obtain the final product.
Esterification of a Carboxylic Acid using SO₂F₂ and N-ethyl-N,N-diisopropylamine[5]
-
Reaction Setup : To an oven-dried 25 mL reaction flask equipped with a stir bar, the carboxylic acid (1.0 mmol, 1.0 equiv), alcohol (2.0 mmol, 2.0 equiv), DIPEA (3.0 mmol, 3.0 equiv), and DCE (to a concentration of 0.2 M) are added and the flask is sealed with a rubber stopper.
-
Reaction Conditions : SO₂F₂ gas is slowly bubbled into the stirred reaction mixture from a balloon. The reaction is stirred at room temperature for 5 hours.
-
Work-up and Purification : Upon completion, the reaction mixture is directly concentrated under vacuum and purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield the desired ester.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of phenylpropanoate esters via Fischer-Speier esterification.
Caption: General workflow for Fischer-Speier esterification.
References
Safety Operating Guide
Benzyl 3-phenylpropanoate proper disposal procedures
Proper disposal of Benzyl 3-phenylpropanoate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and effectively. The procedures outlined below are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the substance-specific Safety Data Sheet (SDS) and local regulations.
Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below. This information is essential for a preliminary hazard assessment.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂[1] |
| Molecular Weight | 240.30 g/mol [1] |
| Boiling Point | 351.7°C at 760 mmHg[2] |
| Flash Point | 140.6°C[2] |
| Density | 1.095 g/cm³[2] |
| Appearance | N/A |
| Solubility | Insoluble in water, may persist.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with collection by a certified hazardous waste handler.
Step 1: Waste Minimization
Before beginning any experiment, it is crucial to minimize the potential volume of chemical waste generated.[4] Federal and state regulations require laboratories to have a Waste Minimization Strategy.[4] Effective methods include:
-
Ordering only the necessary quantity of the chemical for your research.[4]
-
Maintaining a detailed inventory of all laboratory chemicals to avoid duplicate orders.[4][5]
-
Substituting with less hazardous chemicals whenever a viable alternative exists.[4]
Step 2: Hazard Assessment and Segregation
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before handling. The SDS contains critical information on physical and chemical properties, hazards, and required personal protective equipment (PPE).[5]
-
Determine Waste Category: Based on the SDS and regulatory definitions, classify the waste. Chemical waste is typically categorized by its hazardous nature, such as flammable, corrosive, reactive, or toxic.[6] While this compound is not explicitly listed as a hazardous substance under CERCLA, its properties and potential environmental impact necessitate careful handling.[3][7] Similar compounds are noted to be toxic to aquatic life.
-
Segregate Waste: At the point of generation, separate this compound waste from other chemical waste streams to prevent dangerous reactions.[8] Keep it separate from acids, bases, and oxidizers.[8] Solid and liquid wastes must also be kept in separate containers.[5]
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is chemically resistant and compatible with this compound.[5][6] The container must be leak-proof and have a tightly sealing cap to prevent spills.[5][6]
-
Properly Label the Container: Clear and accurate labeling is essential for safety and compliance.[6][8] The Environmental Protection Agency (EPA) requires that each waste label includes the words “Hazardous Waste,” the specific identity of the waste, and a clear indication of its hazards.[9] Your label should include:
-
The full chemical name: "Waste this compound".
-
The date when the first drop of waste was added (accumulation start date).
-
Relevant hazard warnings (e.g., "Combustible," "Environmental Hazard").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[4][9] This area must be at or near the point of waste generation and under the control of the lab personnel.[9]
-
Ensure Safe Storage Conditions: Keep the SAA away from heat sources, direct sunlight, and high-traffic areas.[6] Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[5] Containers must remain closed except when adding waste.[4]
Step 5: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Do not dispose of this compound down the drain or in regular trash.[8][10] This is prohibited as it can contaminate groundwater and sewer systems.[3]
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a waste pickup.[4][6][8]
-
Manifest Tracking: For off-site disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final treatment or disposal facility, a system known as "cradle-to-grave" management.[9][11][12]
Spill Management
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including safety goggles, gloves, and protective clothing.[3]
-
Contain the spill by soaking it up with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3]
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3]
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. This compound | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. fishersci.com [fishersci.com]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. carlroth.com [carlroth.com]
- 11. dec.ny.gov [dec.ny.gov]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of Benzyl 3-phenylpropanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzyl 3-phenylpropanoate, a common reagent in organic synthesis. The following protocols are based on available data for the compound and its structural analogs, offering a comprehensive framework for safe operation and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a primary barrier against accidental spills. For larger quantities, an impervious apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is fundamental to preventing accidents and ensuring the integrity of your research.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed when not in use.
Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Ensure an eyewash station and safety shower are readily accessible.
Disposal Plan
-
Waste Segregation : All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed container.
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance. Do not pour down the drain.[3]
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is critical.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Response
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect : Carefully scoop up the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report : Report the spill to your laboratory supervisor and EHS department.
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂[5] |
| Molecular Weight | 240.30 g/mol [5] |
| Boiling Point | 351.7 °C at 760 mmHg[6] |
| Flash Point | 140.6 °C[6] |
| Density | 1.095 g/cm³[6] |
| Vapor Pressure | 4.04E-05 mmHg at 25°C[6] |
Visualizing the Workflow for Safe Handling
To further clarify the operational procedures, the following diagram illustrates the logical flow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. Continuous vigilance and a commitment to safety are the cornerstones of successful scientific endeavor.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
